4-Acetoxybiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404087. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-phenylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISFQCBPASYYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323482 | |
| Record name | 4-Acetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148-86-7 | |
| Record name | [1,1′-Biphenyl]-4-ol, 4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetoxybiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Acetoxybiphenyl from 4-Phenylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-acetoxybiphenyl from 4-phenylphenol, a crucial transformation in the development of various organic compounds. This document details established experimental protocols, presents key quantitative data, and visualizes the reaction workflow, offering a thorough resource for laboratory application and process optimization.
Introduction
The acetylation of phenols is a fundamental reaction in organic synthesis, utilized for the protection of hydroxyl groups and the synthesis of valuable ester derivatives. The conversion of 4-phenylphenol to this compound is a key step in the synthesis of more complex molecules, including liquid crystals and biologically active compounds. This guide explores two common and effective catalytic methods for this transformation: a pyridine-catalyzed approach and a more environmentally benign sodium bicarbonate-catalyzed method.
Reaction Scheme and Mechanism
The synthesis of this compound from 4-phenylphenol proceeds via an O-acetylation reaction using acetic anhydride as the acetylating agent. The reaction involves the nucleophilic attack of the hydroxyl group of 4-phenylphenol on the carbonyl carbon of acetic anhydride, leading to the formation of the ester product and acetic acid as a byproduct. The use of a base catalyst, such as pyridine or sodium bicarbonate, is essential to deprotonate the phenol, thereby increasing its nucleophilicity and facilitating the reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound. While specific yields for the acetylation of 4-phenylphenol are not widely reported in the literature, the general acetylation of phenols using these methods typically results in good to excellent yields.
| Parameter | 4-Phenylphenol (Starting Material) | This compound (Product) | Reference |
| Molecular Formula | C₁₂H₁₀O | C₁₄H₁₂O₂ | |
| Molar Mass | 170.21 g/mol | 212.24 g/mol | |
| Melting Point | 164-167 °C | 87-89 °C | |
| Appearance | White to off-white crystalline solid | White to off-white crystalline powder |
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below, utilizing either pyridine or sodium bicarbonate as a catalyst.
Pyridine-Catalyzed Acetylation
This classic method employs pyridine as a basic catalyst and solvent.
Materials:
-
4-Phenylphenol
-
Acetic Anhydride
-
Pyridine
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol (for recrystallization)
-
Dichloromethane or Ethyl Acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylphenol (1.0 eq) in pyridine (2-5 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2-1.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dissolve the crude product in dichloromethane or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Sodium Bicarbonate-Catalyzed Acetylation
This method offers a milder and more environmentally friendly alternative to the pyridine-catalyzed protocol.[1][2]
Materials:
-
4-Phenylphenol
-
Acetic Anhydride
-
Sodium Bicarbonate (anhydrous)
-
Toluene or Ethyl Acetate (solvent)
-
Dichloromethane (for workup)
-
Water
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred suspension of 4-phenylphenol (1.0 eq) and anhydrous sodium bicarbonate (2.0 eq) in toluene or ethyl acetate (5-10 volumes), add acetic anhydride (1.5 eq).[1]
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the sodium bicarbonate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol to yield pure this compound.[1]
Mandatory Visualizations
Chemical Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 4-phenylphenol.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Components
This diagram shows the logical relationship between the reactants, reagents, and products in the synthesis.
Caption: Logical relationship of components in the acetylation of 4-phenylphenol.
References
Spectroscopic Analysis of 4-Acetoxybiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 4-Acetoxybiphenyl, a biphenyl derivative of interest in various research and development fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. This information is crucial for the structural elucidation and characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.58 | m | H-2', H-6' |
| 7.55 | m | H-2, H-6 |
| 7.42 | m | H-3', H-4', H-5' |
| 7.15 | d | H-3, H-5 |
| 2.31 | s | -OCOCH₃ |
Data sourced from publicly available spectra. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 169.6 | C=O |
| 150.8 | C-4 |
| 140.3 | C-1' |
| 138.5 | C-1 |
| 128.8 | C-3', C-5' |
| 128.2 | C-2, C-6 |
| 127.3 | C-2', C-6' |
| 127.0 | C-4' |
| 121.8 | C-3, C-5 |
| 21.2 | -OCOC H₃ |
Note: The provided ¹³C NMR data is predicted based on established chemical shift rules and may vary slightly from experimental values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2925 | Weak | Aliphatic C-H Stretch |
| ~1760 | Strong | C=O Stretch (Ester) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C Bending |
| ~1200 | Strong | C-O Stretch (Ester) |
| ~840 | Strong | p-Disubstituted Benzene C-H Bend |
Note: These are characteristic absorption ranges. Precise peak positions may vary based on the sample preparation method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 212 | 10.1 | [M]⁺ |
| 170 | 100.0 | [M - C₂H₂O]⁺ |
| 141 | 12.1 | [C₁₁H₉]⁺ |
| 115 | 13.1 | [C₉H₇]⁺ |
Data corresponds to the major fragments observed in the electron ionization (EI) mass spectrum.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and an accumulation of 16 scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. Key parameters include a spectral width of 250 ppm, an acquisition time of 2 seconds, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.
-
Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): A few milligrams of this compound are finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.
-
Instrumentation: An electron ionization mass spectrometer is used for analysis.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
The Biological Profile of 4-Acetoxybiphenyl and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent properties, including metabolic stability and the ability to adopt specific spatial arrangements, make it an attractive starting point for the design of novel therapeutic agents. 4-Acetoxybiphenyl, a simple acetylated derivative of 4-hydroxybiphenyl, serves as a foundational structure for a diverse range of derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, with a focus on their cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. While specific biological activity data for this compound itself is limited in the public domain, this document will focus on the extensive research conducted on its derivatives, providing quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Quantitative Biological Activity Data
The biological activities of this compound derivatives have been evaluated across various assays. The following tables summarize the available quantitative data, providing a comparative overview of their potency.
Table 1: Cytotoxic Activity of Biphenyl Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Exposure Time (h) | Assay Method |
| Phenylacetamide derivative 3d | MDA-MB-468 & PC-12 | 0.6 ± 0.08 | Not Specified | Not Specified |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | Not Specified | Not Specified |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | Not Specified | Not Specified |
| 4,4'-Dihydroxybiphenyl | HEK293 | 27.4 | 72 | MTT |
| 4,4'-Dihydroxybiphenyl | HT-29 | 74.6 | 72 | MTT |
| 4,4'-Dihydroxybiphenyl | MCF-7 | 95.6 | 72 | MTT |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | HuH7.5 | 68 (24h), 55 (48h) | 24 and 48 | Not Specified |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | HepG2/C3A | 50 (24h), 42 (48h) | 24 and 48 | Not Specified |
Table 2: Antimicrobial Activity of Biphenyl Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | 3.13[1][2] |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25[1][2] |
Table 3: Enzyme Inhibitory Activity of Biphenyl Derivatives
| Compound Class | Target Enzyme | IC50 |
| Biphenyl-4-yl-acrylohydroxamic acid derivatives | HDAC2 | Good correlation with docking energy |
| Acetylated Biphenyl Derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Potent activity reported |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[3]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[3]
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).
-
Cholinesterase Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Principle: The enzyme hydrolyzes its substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.
-
Procedure:
-
In a 96-well plate, combine the buffer, DTNB, and the test compound at various concentrations.
-
Add the substrate (acetylthiocholine or butyrylthiocholine).
-
Initiate the reaction by adding the enzyme (AChE or BChE).
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The percent inhibition is determined relative to a control without the inhibitor, and the IC50 value is calculated from a dose-response curve.
Histone Deacetylase (HDAC) Inhibition Assay
This assay measures the ability of a compound to inhibit HDAC enzymes.
-
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation of the substrate by HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.
-
Procedure:
-
In a 96-well plate, incubate the HDAC enzyme with the test compound at various concentrations.
-
Add the fluorogenic HDAC substrate and incubate to allow the enzymatic reaction to proceed.
-
Add a developer solution to stop the HDAC reaction and initiate the fluorescence-generating reaction.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The percent inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Biphenyl derivatives exert their biological effects through the modulation of various cellular signaling pathways. The following diagrams illustrate some of the key pathways implicated in their activity.
Pro-Apoptotic Signaling Pathway
Many biphenyl derivatives induce cytotoxicity in cancer cells by triggering apoptosis, or programmed cell death. A common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.
References
The Multifaceted Mechanisms of Action of Substituted Biphenyl Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyl compounds represent a versatile and highly significant scaffold in medicinal chemistry and drug discovery. The biphenyl moiety, consisting of two connected phenyl rings, provides a unique structural framework that can be extensively modified to interact with a wide array of biological targets. This adaptability has led to the development of numerous therapeutic agents with diverse mechanisms of action, ranging from cardiovascular drugs to antiviral and anticancer therapies. The rotational flexibility of the biphenyl core, which can be restricted by ortho-substituents, allows for the precise positioning of functional groups to optimize binding to target proteins. This guide provides a comprehensive technical overview of the core mechanisms of action of substituted biphenyl compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Angiotensin II Receptor Antagonism
A prominent class of substituted biphenyl compounds are the angiotensin II receptor blockers (ARBs), commonly known as sartans. These compounds are pivotal in the management of hypertension and heart failure.
Mechanism of Action
ARBs selectively block the angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a signaling cascade that leads to vasoconstriction, aldosterone release, and sodium retention, all of which increase blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, substituted biphenyl ARBs prevent these effects, resulting in vasodilation and a reduction in blood pressure. The biphenyl scaffold, typically with a tetrazole or carboxylic acid group on one of the phenyl rings, is crucial for high-affinity binding to the AT1 receptor.
Signaling Pathway
The binding of angiotensin II to the AT1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction. Substituted biphenyl antagonists block the initiation of this cascade.
Quantitative Data: AT1 Receptor Antagonists
| Compound | Target | IC50 (nM) | Reference |
| Losartan | AT1 Receptor | 59 | [1] |
| UR-7280 | AT1 Receptor | 3 | [1] |
| Compound 8S | AT1 Receptor | 5.0 | [2] |
| Compound 13R | AT1 Receptor | 7.3 | [2] |
| Compound 14R | AT1 Receptor | 6.3 | [2] |
| Compound 14S | AT1 Receptor | 3.5 | [2] |
| Compound 8R | AT1 Receptor | 1.1 | [2] |
Experimental Protocol: AT1 Receptor Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AT1 receptor.
Materials:
-
Membrane preparations from cells expressing the human AT1 receptor.
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.
-
Test compounds (substituted biphenyls).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 25 µL of test compound solution, 25 µL of radioligand solution (final concentration ~0.1 nM), and 50 µL of membrane preparation (containing ~5-10 µg of protein).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of an unlabeled AT1 receptor antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Neprilysin Inhibition
Substituted biphenyl compounds have also been developed as inhibitors of neprilysin (NEP), a neutral endopeptidase involved in the degradation of natriuretic peptides.
Mechanism of Action
Neprilysin is a zinc-dependent metalloprotease that cleaves and inactivates several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin. By inhibiting neprilysin, substituted biphenyl compounds increase the levels of these peptides, leading to vasodilation, natriuresis, and a decrease in cardiac preload and afterload. This mechanism is particularly beneficial in the treatment of heart failure. Sacubitril, a component of the combination drug sacubitril/valsartan, is a prodrug that is converted in vivo to the active neprilysin inhibitor LBQ657, which contains a substituted biphenyl butanoic acid moiety.[3]
Signaling Pathway
Neprilysin inhibition potentiates the effects of natriuretic peptides, which act through their receptors (NPR-A and NPR-B) to activate particulate guanylate cyclase (pGC). This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which mediates the downstream effects of vasodilation and natriuresis.
Quantitative Data: Neprilysin Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| LBQ657 | Neprilysin | Subnanomolar | [3] |
| Compound 13 | Neprilysin | Subnanomolar | [3] |
Experimental Protocol: Neprilysin Inhibition Assay
Principle: This assay measures the inhibition of recombinant human neprilysin activity using a fluorogenic substrate.
Materials:
-
Recombinant human neprilysin.
-
Fluorogenic substrate: N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (Suc-AAF-AMC).
-
Test compounds (substituted biphenyls).
-
Assay buffer: 50 mM Tris-HCl, 25 mM NaCl, 10 µM ZnCl2, pH 7.5.
-
Stop solution: 100 mM sodium acetate, pH 4.0.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black plate, add 10 µL of test compound solution and 80 µL of substrate solution (final concentration ~10 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of neprilysin solution (final concentration ~0.1 nM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Non-Nucleoside Reverse Transcriptase Inhibition
Certain substituted biphenyl compounds have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a cornerstone of antiretroviral therapy for HIV-1 infection.
Mechanism of Action
NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT), an enzyme essential for the replication of the virus. They bind to a hydrophobic pocket in the p66 subunit of RT, which is distinct from the active site. This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA. The biphenyl moiety in these inhibitors often plays a crucial role in establishing hydrophobic and van der Waals interactions within the NNRTI binding pocket. Fluorine substitution on the biphenyl ring has been shown to improve metabolic stability and the safety profile of these compounds.[4]
Experimental Workflow: NNRTI Activity Assay
Quantitative Data: Biphenyl NNRTIs
| Compound | Target | EC50 (nM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| JK-4b | WT HIV-1 | 1.0 | 2.08 | 2059 | [4] |
| 5t | WT HIV-1 | 1.8 | 117 | 66,443 | [4] |
Experimental Protocol: Anti-HIV-1 Activity Assay
Principle: This cell-based assay measures the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathic effects.
Materials:
-
MT-4 cells.
-
HIV-1 (e.g., IIIB strain).
-
Test compounds (substituted biphenyls).
-
RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Lysis buffer (e.g., isopropanol with 0.04 N HCl).
-
96-well microplates.
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Include uninfected and infected cell controls without any compound.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The 50% effective concentration (EC50) is calculated as the compound concentration that achieves 50% protection of cells from HIV-1-induced death.
-
The 50% cytotoxic concentration (CC50) is determined in parallel with uninfected cells.
-
The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Other Mechanisms of Action
Substituted biphenyl compounds have demonstrated a wide range of other biological activities, highlighting the versatility of this chemical scaffold.
Sulfatase Inhibition
Substituted biphenyl and biphenyl ether derivatives have been designed as inhibitors of sulfatases, particularly sulfatase-2, which is implicated in cancer.[5] These compounds often contain sulfamate and carboxylate groups and their inhibitory activity is evaluated using fluorogenic substrates like 4-methylumbelliferyl sulfate (4-MUS).
Sodium Channel Modulation
N-(Biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides are a class of substituted biphenyls that act as potent anticonvulsants by modulating voltage-gated sodium channels.[6] They have been shown to affect the frequency (use) dependence and slow inactivation of these channels.
Antimicrobial Activity
Biphenylglyoxamide-based compounds have been synthesized as small molecular mimics of antimicrobial peptides.[7] These compounds, often containing quaternary ammonium salts, are thought to act by disrupting bacterial cell membranes. Their activity is assessed by determining the minimum inhibitory concentration (MIC) against various bacterial strains.
PD-1/PD-L1 Interaction Inhibition
Nonsymmetrically substituted 1,1'-biphenyl-based small molecules have been developed as inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a key immune checkpoint in cancer therapy.[8] These compounds induce the dimerization of PD-L1, preventing its interaction with PD-1 and thereby restoring T-cell-mediated anti-tumor immunity.
Acetylcholinesterase Inhibition
Various biphenyl derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[9] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.
Conclusion
The substituted biphenyl scaffold is a remarkably privileged structure in drug discovery, giving rise to compounds with a wide spectrum of mechanisms of action. From the well-established role as angiotensin II receptor antagonists in cardiovascular disease to emerging applications as enzyme inhibitors and immunomodulators in oncology and infectious diseases, the versatility of this chemical entity is evident. The ability to fine-tune the steric and electronic properties of the biphenyl core through substitution allows for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide has provided an in-depth overview of the key mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug development. The continued exploration of substituted biphenyl compounds is poised to yield novel therapeutic agents for a multitude of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Small Molecule Modulation of Voltage Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 7. Mechanisms of inhibition of HIV replication by non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Tumor Suppressor Function of Human Sulfatase 1 (SULF1) in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Phenylphenyl Acetate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-phenylphenyl acetate, also known as 4-acetoxybiphenyl. It covers the compound's historical discovery, key chemical and physical properties, and detailed experimental protocols for its synthesis.
Discovery and Historical Context
The first documented synthesis of 4-phenylphenyl acetate appears in an 1882 publication in the Berichte der deutschen chemischen Gesellschaft by O. Doebner, A. Werner, and A. Klein. In their paper, "Ueber einige Derivate des p-Phenyl-phenols" (On some derivatives of p-phenyl-phenol), they described the preparation of several derivatives of 4-phenylphenol (then referred to as p-phenyl-phenol), including its acetyl ester, 4-phenylphenyl acetate.
The synthesis was achieved through the esterification of 4-phenylphenol. This early work laid the foundation for the study of biphenyl derivatives. In the early 20th century, the related Fries rearrangement, discovered by Karl Theophil Fries in 1908, utilized phenolic esters such as 4-phenylphenyl acetate to synthesize hydroxyaryl ketones, further highlighting the compound's utility as a chemical intermediate. While 4-phenylphenyl acetate itself has not been a major focus of drug development, its precursor, 4-phenylphenol, and other biphenyl derivatives have been investigated for various biological activities.
Chemical and Physical Properties
4-Phenylphenyl acetate is a white crystalline solid. Its key chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties of 4-Phenylphenyl Acetate
| Property | Value |
| IUPAC Name | (4-phenylphenyl) acetate |
| Synonyms | This compound, p-Phenylphenyl acetate, 4-Biphenylyl acetate |
| CAS Number | 148-86-7 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| Melting Point | 87-89 °C |
| Boiling Point | 196 °C at 13 mmHg |
| Appearance | White crystalline powder |
Table 2: Spectroscopic Data for 4-Phenylphenyl Acetate
| Spectroscopic Data | Description |
| ¹H NMR | Spectral data available in various databases. |
| ¹³C NMR | Spectral data available in various databases. |
| Mass Spectrum | Data available in various spectroscopic databases. |
| IR Spectrum | Data available in various spectroscopic databases. |
Experimental Protocols
The synthesis of 4-phenylphenyl acetate is typically achieved through the esterification of 4-phenylphenol. Below are detailed protocols for both a classical and a modern approach.
Classical Synthesis: Acetylation using Acetic Anhydride (Adapted from historical methods)
This method is based on the early preparations of aryl esters.
Materials:
-
4-Phenylphenol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (as solvent and catalyst)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 4-phenylphenol in pyridine.
-
Cool the solution in an ice bath and slowly add acetic anhydride with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M hydrochloric acid to remove pyridine.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove excess acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude 4-phenylphenyl acetate from ethanol to obtain a pure crystalline solid.
Modern Synthesis: Suzuki Coupling followed by Esterification
A more contemporary approach to biphenyl derivatives involves Suzuki coupling to form the biphenyl backbone, followed by esterification.
Part 1: Synthesis of 4-Phenylphenol via Suzuki Coupling
Materials:
-
4-Bromophenol (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
2 M Sodium carbonate solution
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromophenol, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add a 2:1 mixture of toluene and 2 M aqueous sodium carbonate solution.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours under an inert atmosphere.
-
Cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4-phenylphenol.
Part 2: Esterification of 4-Phenylphenol
The 4-phenylphenol synthesized in Part 1 can then be esterified using the protocol described in Section 3.1.
Visualizations
General Synthesis Workflow
Caption: Modern two-step synthesis workflow for 4-phenylphenyl acetate.
Esterification Reaction Mechanism
Caption: General mechanism for the esterification of 4-phenylphenol.
4-Acetoxybiphenyl: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetoxybiphenyl is a pivotal precursor in organic synthesis, valued for its role in constructing complex molecular architectures. As a stable, crystalline solid, it serves as a protected form of 4-hydroxybiphenyl, a fundamental building block for a diverse array of compounds. Its utility spans from the synthesis of pharmacologically active molecules and agrochemicals to the production of high-performance liquid crystal polymers. This guide provides an in-depth analysis of this compound's physicochemical properties, its core synthetic transformations—including hydrolysis and the Fries rearrangement—and detailed experimental protocols. Furthermore, it explores its application in modern drug discovery, particularly in the context of cross-coupling reactions for creating novel biphenyl derivatives.
Physicochemical and Spectroscopic Data
This compound, also known as p-phenylphenyl acetate, is a white crystalline solid.[1] Its key properties are summarized below, providing essential data for reaction planning and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [2][3] |
| Molecular Weight | 212.24 g/mol | [2][3] |
| Melting Point | 87-89 °C | [1][3] |
| Boiling Point | 333 °C at 760 mmHg | [3] |
| Density | 1.103 g/cm³ | [3] |
| Flash Point | 116 °C | [3] |
| CAS Number | 148-86-7 | [2][3] |
| Appearance | White fine crystalline powder | [1] |
Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. Techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are commonly employed.[2][4]
Core Synthetic Applications and Pathways
This compound's utility as a precursor stems from the reactivity of its ester functional group and the stability of its biphenyl core. The acetyl group serves as an effective protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to yield 4-hydroxybiphenyl.[5] This unmasked phenol can then undergo further functionalization. Alternatively, the ester itself can be directly transformed.
Caption: Key synthetic transformations of this compound.
Hydrolysis to 4-Hydroxybiphenyl
The most fundamental transformation of this compound is its hydrolysis to 4-hydroxybiphenyl (biphenyl-4-ol).[5] This reaction is typically carried out under basic conditions (e.g., using an alkali metal hydroxide) or acidic conditions. The resulting 4-hydroxybiphenyl is a valuable intermediate for pharmaceuticals and other fine chemicals. For instance, it is a precursor for producing certain fungicides and is used in the synthesis of more complex drug molecules.
The Fries Rearrangement: Synthesis of Acyl Phenols
The Fries rearrangement is a powerful reaction that converts a phenolic ester, such as this compound, into a hydroxyaryl ketone.[6] This reaction is catalyzed by Lewis acids (e.g., AlCl₃, TiCl₄, BF₃) or strong Brønsted acids.[6][7] The acyl group migrates from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group.
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions:
-
Low temperatures favor the formation of the para-substituted product, which is often the result of thermodynamic control.[6]
-
High temperatures tend to yield the ortho-substituted product, which is kinetically favored and can form a stable bidentate complex with the Lewis acid catalyst.[6]
-
Solvent polarity also plays a role; non-polar solvents favor the ortho product, while increasing polarity increases the yield of the para product.[6]
This reaction is industrially significant for synthesizing hydroxyaryl ketones, which are key intermediates for various pharmaceuticals.[6]
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | C14H12O2 | CID 346066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 148-86-7 this compound this compound - CAS Database [chemnet.com]
- 4. This compound(148-86-7) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Fries Rearrangement [organic-chemistry.org]
Solubility Profile of 4-Acetoxybiphenyl: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 4-acetoxybiphenyl in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted solubility information based on established chemical principles and outlines a detailed experimental protocol for precise quantitative determination.
Introduction to this compound
This compound, a biphenyl derivative with the chemical formula C₁₄H₁₂O₂, is a solid organic compound with applications in various fields of chemical synthesis and materials science. An ester of 4-phenylphenol and acetic acid, its molecular structure, featuring both a polar ester group and a large, nonpolar biphenyl backbone, dictates its solubility behavior in different media. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.
Predicted Solubility of this compound
In the absence of specific quantitative experimental data in publicly available literature, the solubility of this compound can be predicted based on the principle of "like dissolves like."[1] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderate polarity due to its ester functional group, but the large nonpolar surface area of the biphenyl rings significantly influences its overall solubility.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Moderately Soluble | The hydroxyl group of methanol can engage in dipole-dipole interactions with the ester group of this compound. |
| Ethanol | Moderately Soluble | Similar to methanol, ethanol can interact with the solute's ester group, though its slightly lower polarity may result in slightly lower solubility. | |
| Polar Aprotic | Acetone | Soluble | Acetone's polarity is well-suited to dissolve moderately polar compounds like this compound through dipole-dipole interactions. |
| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate has a similar polarity to the functional group of this compound, promoting solubility. | |
| Dichloromethane | Soluble | This moderately polar solvent is effective at dissolving a wide range of organic compounds and is expected to solubilize this compound. | |
| Tetrahydrofuran (THF) | Soluble | THF is a good solvent for many organic solids and is expected to effectively dissolve this compound. | |
| Nonpolar Aromatic | Toluene | Sparingly Soluble | The nonpolar nature of toluene will primarily interact with the biphenyl backbone, but the polar ester group will limit solubility. |
| Halogenated | Chloroform | Soluble | Chloroform is a versatile solvent capable of dissolving many moderately polar organic compounds. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid in a liquid solvent.[2][3]
Experimental Protocol: Gravimetric Method
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the evaporation dish containing the filtered solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dry this compound residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the gravimetric method.
Caption: A flowchart of the gravimetric method for solubility determination.
Conclusion
References
Crystal Structure Analysis of 4-Acetoxybiphenyl: A Search for Definitive Data
Despite a comprehensive search of available scientific literature and crystallographic databases, a definitive single-crystal X-ray diffraction study detailing the crystal structure of 4-Acetoxybiphenyl could not be located. Therefore, the quantitative crystallographic data and detailed experimental protocols required for an in-depth technical guide are not publicly available at this time.
This whitepaper outlines the current state of knowledge based on available data and provides a methodological framework for the future characterization of this compound's crystal structure. It is intended for researchers, scientists, and drug development professionals who may be interested in this compound.
Introduction to this compound
This compound, also known as 4-phenylphenyl acetate, is an organic compound with the chemical formula C₁₄H₁₂O₂. It is a derivative of 4-hydroxybiphenyl, a compound known to have various biological activities. The addition of an acetoxy group can modulate the parent molecule's physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. A thorough understanding of its three-dimensional structure at the atomic level is a fundamental prerequisite for structure-activity relationship (SAR) studies and rational drug design.
Physicochemical Properties
While crystallographic data is unavailable, other physicochemical properties of this compound have been reported in various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem |
| Molecular Weight | 212.24 g/mol | PubChem |
| Melting Point | 87-89 °C | Sigma-Aldrich |
| Appearance | White to off-white crystalline powder | Various Suppliers |
Proposed Experimental Protocol for Crystal Structure Determination
For researchers who wish to pursue the crystal structure determination of this compound, the following experimental workflow is proposed. This protocol is based on standard methodologies for small molecule X-ray crystallography.
Synthesis and Purification
A common route for the synthesis of this compound is the esterification of 4-hydroxybiphenyl with acetic anhydride or acetyl chloride in the presence of a suitable base.
Reaction:
4-hydroxybiphenyl + Acetic Anhydride → this compound + Acetic Acid
Purification: The crude product should be purified to obtain high-purity crystals suitable for X-ray diffraction. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) is a standard method. The purity of the compound should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Single Crystal Growth
Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
-
Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
X-ray Diffraction Data Collection
A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. Data collection would typically involve:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam.
Structure Solution and Refinement
The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This refinement process would yield the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Logical Workflow for Crystal Structure Analysis
The logical progression from obtaining the compound to the final structural analysis is depicted in the following diagram.
Methodological & Application
Application Notes and Protocols: Reactivity of 4-Acetoxybiphenyl in Palladium-Catalyzed Cross-Coupling and Strategies for Terphenyl Synthesis via Suzuki-Miyaura Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl and polyaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document explores the reactivity of 4-acetoxybiphenyl in palladium-catalyzed coupling reactions and provides a robust, alternative protocol for the synthesis of 4-aryl-biphenyls (terphenyls), which are of significant interest in drug discovery and materials science.
Initially, this compound might be considered a potential electrophile for the direct synthesis of terphenyls via a Suzuki-Miyaura coupling at the C4-position. However, the reactivity of the acetoxy group under typical palladium-catalyzed conditions leads to a different, yet valuable, transformation.
Reactivity of this compound: Acyl Suzuki-Miyaura Coupling
Contrary to the desired C-C bond formation at the biphenyl core, aryl acetates like this compound typically undergo a selective C(acyl)-O bond cleavage in the presence of a palladium catalyst and an organoboron reagent.[1][2][3] This pathway, known as the acyl Suzuki-Miyaura cross-coupling, results in the formation of ketones rather than the arylated biphenyl. The reaction proceeds via the coupling of the organoboron compound with the acetyl group, making this compound an acylating agent in this context.[1][4]
This reactivity renders this compound unsuitable for the direct synthesis of terphenyls through a standard Suzuki-Miyaura protocol. To achieve the desired terphenyl scaffold, a more effective strategy involves the conversion of the hydroxyl group of the precursor, 4-hydroxybiphenyl, into a more suitable leaving group for C-C bond formation.
Recommended Synthetic Strategy: Two-Step Synthesis of Terphenyls from 4-Hydroxybiphenyl
A reliable and widely adopted method for the synthesis of terphenyls from 4-hydroxybiphenyl involves a two-step sequence:
-
Triflation: Conversion of the phenolic hydroxyl group of 4-hydroxybiphenyl into a trifluoromethanesulfonate (triflate) group. Aryl triflates are excellent electrophiles in Suzuki-Miyaura reactions.[5]
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting 4-biphenyl triflate with a suitable arylboronic acid to furnish the desired terphenyl product.
Caption: Proposed two-step synthesis of terphenyls from 4-hydroxybiphenyl.
Experimental Protocols
Protocol 1: Synthesis of 4-Biphenyl Trifluoromethanesulfonate (Triflate) from 4-Hydroxybiphenyl
This protocol details the conversion of the phenolic hydroxyl group to a triflate, a highly effective leaving group for Suzuki-Miyaura coupling.
Materials:
-
4-Hydroxybiphenyl
-
Triflic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)
-
Pyridine or another suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybiphenyl (1.0 equiv.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 equiv.) to the solution and stir for 10 minutes.
-
Slowly add triflic anhydride (1.1 equiv.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-biphenyl triflate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Coupling of 4-Biphenyl Triflate with an Arylboronic Acid
This protocol outlines the synthesis of a terphenyl derivative from 4-biphenyl triflate and a generic arylboronic acid.
Materials:
-
4-Biphenyl triflate (from Protocol 1)
-
Arylboronic acid (ArB(OH)₂) (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DME)
-
Deionized water (if using a biphasic system)
Procedure:
-
To a Schlenk flask, add 4-biphenyl triflate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed solvent (and water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude terphenyl product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure terphenyl derivative.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Triflates
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl triflates with various arylboronic acids, demonstrating the versatility of this approach.
| Entry | Aryl Triflate | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Biphenyl triflate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 2 | >95 |
| 2 | 4-Biphenyl triflate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 |
| 3 | 4-Biphenyl triflate | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DME | 85 | 6 | 88 |
| 4 | 4-Biphenyl triflate | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 3 | 94 |
Note: The data presented in this table are representative examples from the literature and actual results may vary depending on the specific substrates and reaction conditions.
Catalytic Cycle
The Suzuki-Miyaura coupling of an aryl triflate proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While this compound is not a suitable electrophile for direct C-C bond formation at the aryl core via the Suzuki-Miyaura reaction due to its propensity for C(acyl)-O cleavage, it serves as a precursor to the highly effective substrate, 4-biphenyl triflate. The two-step strategy involving triflation of 4-hydroxybiphenyl followed by a Suzuki-Miyaura coupling provides a reliable and versatile pathway for the synthesis of valuable terphenyl compounds. The protocols and data provided herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully implement this synthetic route.
References
Application Notes and Protocols for the Deacetylation of 4-Acetoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deacetylation of 4-acetoxybiphenyl is a crucial chemical transformation for the synthesis of 4-hydroxybiphenyl, a valuable intermediate in the production of pharmaceuticals, liquid crystal polymers, and other fine chemicals. The selection of an appropriate deacetylation method is critical to ensure high yield, purity, and compatibility with other functional groups within a molecule. This document provides detailed application notes and experimental protocols for various methods to achieve this transformation, catering to different experimental requirements such as reaction conditions (acidic vs. basic) and functional group tolerance.
Overview of Deacetylation Methods
The removal of the acetyl protecting group from this compound can be accomplished under both basic and acidic conditions. The choice of method depends on the overall synthetic strategy, the stability of the substrate to acidic or basic environments, and the desired purity of the final product, 4-hydroxybiphenyl. Below is a summary of common deacetylation methods with their respective quantitative data.
Data Presentation: Comparison of Deacetylation Methods
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Base-Catalyzed Hydrolysis | Sodium Hydroxide (NaOH) | Methanol/Water | 60 | 1 - 3 h | High (typical >90) | A standard and effective method for robust substrates. |
| Sodium Bicarbonate (NaHCO₃) | Water | Room Temp. | 5 - 10 h | ~97[1] | A milder, eco-friendly alternative to strong bases. Yield reported for phenyl acetate.[1] | |
| Acid-Catalyzed Hydrolysis | Hydrochloric Acid (HCl) | Ethanol | Reflux | 2 h | Good to High | Suitable for base-sensitive substrates. |
| Acetyl Chloride (catalytic) in Methanol | Methanol/CH₂Cl₂ | Room Temp. | 1 - 4 h | High (typical >90) | Generates HCl in situ for a mild and controlled reaction.[2] | |
| Chemoselective Method | Trimethylsilyl Iodide (Me₃SI), KMnO₄ | Methanol | Room Temp. | 5 min - 12 h | 90 - 99[3][4] | Highly selective for O-acetyl groups with tolerance for various other protecting groups.[3][4] |
Experimental Protocols
Protocol 1: Base-Catalyzed Deacetylation using Sodium Hydroxide
This protocol describes a robust method for the hydrolysis of this compound using a strong base.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and deionized water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to 60°C with stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the remaining aqueous solution by adding 1M HCl until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase in vacuo to yield the crude 4-hydroxybiphenyl.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Acid-Catalyzed Deacetylation using Hydrochloric Acid
This protocol outlines the deacetylation of this compound under acidic conditions.
Materials:
-
This compound
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 4-hydroxybiphenyl.
-
Purify the product as needed by recrystallization or column chromatography.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the deacetylation of this compound.
Experimental Workflow: Base-Catalyzed Deacetylation
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Me 3 SI-promoted chemoselective deacetylation: a general and mild protocol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03209G [pubs.rsc.org]
- 4. Me3SI-promoted chemoselective deacetylation: a general and mild protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Acetoxybiphenyl in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxybiphenyl is a biphenyl derivative with significant applications in medicinal chemistry, primarily serving as a prodrug of 4-hydroxybiphenyl and as a versatile synthetic intermediate in the development of therapeutic agents. Its chemical structure, featuring an acetoxy group on a biphenyl scaffold, allows for tailored drug delivery and the synthesis of complex bioactive molecules. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the potential of this compound.
Application Notes
Prodrug of 4-Hydroxybiphenyl
This compound functions as a prodrug that, upon administration, undergoes in vivo hydrolysis by esterase enzymes to release its active metabolite, 4-hydroxybiphenyl. This biotransformation is a key aspect of its medicinal chemistry application, as it allows for improved pharmacokinetic properties of the active compound. 4-hydroxybiphenyl is known to be a metabolite of biphenyl, formed in the liver by cytochrome P450 enzymes.[1]
Key Characteristics:
-
Improved Bioavailability: The acetyl group can enhance the lipophilicity of 4-hydroxybiphenyl, potentially improving its absorption and distribution.
-
Controlled Release: Enzymatic hydrolysis allows for a more sustained release of the active 4-hydroxybiphenyl, which may prolong its therapeutic effect.
-
Targeting: While not extensively explored, the prodrug strategy could be adapted for targeted delivery to tissues with high esterase activity.
Anti-inflammatory Properties of the Active Metabolite
4-Hydroxybiphenyl, the active metabolite of this compound, has demonstrated anti-inflammatory and analgesic properties. Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] This makes this compound a candidate for development as a non-steroidal anti-inflammatory drug (NSAID).
Estrogenic and Anti-androgenic Activity of the Active Metabolite
4-Hydroxybiphenyl has been shown to exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ).[3][4] It can also act as an antagonist for the androgen receptor.[4] This dual activity suggests its potential for applications in hormone-related therapies and as a research tool to study endocrine pathways.
Synthetic Intermediate in Drug Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Although direct routes are not always explicitly published, its structure lends itself to the synthesis of biphenyl-containing drugs. A notable example is its potential role in the synthesis of Felbinac, a non-steroidal anti-inflammatory drug.[5][6][7]
Quantitative Data
The biological activity of 4-hydroxybiphenyl, the active metabolite of this compound, has been quantified in various in vitro assays.
| Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 4-Hydroxybiphenyl | Estrogen Receptor α (ERα) Binding | ~10 µM (IC₅₀) | [3] |
| 4-Hydroxybiphenyl | Estrogen Receptor β (ERβ) Binding | ~10 µM (IC₅₀) | [3] |
| 4-Biphenylacetic acid (Felbinac) | Prostaglandin E₂ (PGE₂) Synthesis | 3.2 µM (IC₅₀) | [8] |
| 4,4'-biphenol | Cyclooxygenase-2 (COX-2) Expression | No inhibition, enhancement observed | [9] |
| 2,2'-biphenol | Cyclooxygenase-2 (COX-2) Expression | Inhibition at 1-10 µM | [9] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound to 4-Hydroxybiphenyl
This protocol describes the in vitro hydrolysis of this compound using a general esterase to simulate its conversion to the active metabolite, 4-hydroxybiphenyl.
Materials:
-
This compound
-
Porcine Liver Esterase (PLE) or other suitable esterase
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
UV detector
Procedure:
-
Prepare a stock solution of this compound (10 mM) in acetonitrile.
-
Prepare a working solution of the esterase (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
In a reaction vial, add 900 µL of the phosphate buffer and 50 µL of the esterase solution.
-
Initiate the reaction by adding 50 µL of the this compound stock solution to the reaction vial (final concentration 0.5 mM).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 100 µL aliquots of the reaction mixture.
-
Quench the reaction by adding the aliquot to 100 µL of cold acetonitrile.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC to quantify the disappearance of this compound and the appearance of 4-hydroxybiphenyl.
-
Use a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) and monitor the absorbance at an appropriate wavelength (e.g., 254 nm).
Protocol 2: Synthesis of Felbinac via the Willgerodt-Kindler Reaction (Conceptual Route from this compound)
While a direct synthesis of Felbinac from this compound is not explicitly detailed in the provided search results, a plausible route involves its conversion to 4-acetylbiphenyl, followed by the Willgerodt-Kindler reaction.
Step 1: Fries Rearrangement of this compound to 4-Hydroxyacetophenone (This step is a conceptual link; alternatively, 4-acetylbiphenyl can be synthesized directly from biphenyl)
-
To a stirred solution of this compound in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) at 0°C.
-
Slowly warm the reaction mixture to room temperature and then heat to a temperature sufficient to induce the rearrangement (e.g., 60-100°C).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-hydroxyacetophenone.
Step 2: Conversion of 4-Hydroxyacetophenone to 4-Acetylbiphenyl (This is a conceptual step; direct synthesis of 4-acetylbiphenyl is more common)
-
Convert the hydroxyl group of 4-hydroxyacetophenone to a triflate or other suitable leaving group.
-
Perform a Suzuki coupling with phenylboronic acid in the presence of a palladium catalyst and a base to yield 4-acetylbiphenyl.
Step 3: Willgerodt-Kindler Reaction of 4-Acetylbiphenyl to form 4-Biphenylacetic acid (Felbinac) [10][11][12][13]
-
In a reaction flask, combine 4-acetylbiphenyl, sulfur, and an amine (e.g., morpholine).
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the intermediate thioamide is typically hydrolyzed without isolation.
-
Add a solution of sodium hydroxide or potassium hydroxide and heat under reflux to hydrolyze the thioamide to the corresponding carboxylic acid (Felbinac).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude Felbinac.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure Felbinac.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Prodrug activation of this compound.
Caption: Anti-inflammatory mechanism of 4-Hydroxybiphenyl.
Caption: Synthetic workflow for Felbinac.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US5847234A - Process for the preparation of 4-hydroxybiphenyl - Google Patents [patents.google.com]
- 4. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Facile Synthesis of 4-Biphenylacetic Acid (Felbinac) -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 6. CN104086394A - Preparation method of felbinac - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103086875A - Synthetic method of felbinac non-steroidal anti-inflammatory agent - Google Patents [patents.google.com]
- 10. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
4-Acetoxybiphenyl: Application Notes for Phenolic Protection
Introduction
In the realm of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. While a variety of protecting groups for phenols are well-established, the exploration of novel or less common protecting strategies remains a key area of research for enhancing synthetic efficiency. This document provides an overview of 4-acetoxybiphenyl as a potential, albeit infrequently documented, protecting group for phenols. Due to the limited specific literature on this application, the following notes are based on general principles of phenol protection and the known chemistry of aryl acetates.
Principle of Phenol Protection
The hydroxyl group of a phenol is acidic and nucleophilic, rendering it susceptible to a wide range of reagents, including bases, electrophiles, and oxidizing agents. Protection of the phenolic hydroxyl group as an ester, such as an acetate, is a common strategy to mask its reactivity. The acetyl group is generally stable under neutral and mildly acidic conditions but can be readily cleaved under basic or strongly acidic conditions.
The this compound Protecting Group
This compound, also known as 4-biphenylyl acetate, can be envisioned as a protecting group for phenols. The introduction of the biphenyl moiety may confer specific properties, such as increased crystallinity or altered solubility, which could be advantageous in certain synthetic contexts, particularly in the separation and purification of intermediates.
General Experimental Protocols
Protection of Phenols with this compound (Hypothetical)
The protection of a phenol with this compound would likely proceed via a transesterification reaction or by acylation using a derivative of 4-hydroxybiphenyl. A more practical approach would be the direct acylation of the phenol with a suitable reagent.
Method A: Acylation with Acetyl Chloride in the Presence of a Base
This is a standard method for the formation of acetate esters from phenols.
Workflow for Phenol Protection
Caption: General workflow for the protection of a phenol via acylation.
Protocol:
-
To a solution of the phenol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water or dilute hydrochloric acid.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the this compound-protected phenol.
Deprotection of this compound-Protected Phenols
The cleavage of the acetate group can typically be achieved under basic conditions.
Workflow for Phenol Deprotection
Caption: General workflow for the deprotection of an aryl acetate.
Protocol:
-
Dissolve the this compound-protected phenol (1.0 equiv) in a mixture of methanol and water.
-
Add a base such as potassium carbonate, sodium hydroxide, or lithium hydroxide (2-5 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a slightly acidic pH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the deprotected phenol.
Stability Profile (Anticipated)
The stability of the this compound protecting group is expected to be similar to that of other aryl acetates.
| Condition | Stability | Notes |
| Strongly Acidic | Labile | Cleavage may occur, especially with heating. |
| Mildly Acidic | Generally Stable | Stable to conditions such as those used for the removal of silyl ethers (e.g., TBAF). |
| Strongly Basic | Labile | Readily cleaved by saponification. |
| Mildly Basic | Generally Stable | Stable to mild bases like pyridine or triethylamine at room temperature. |
| Oxidizing Agents | Generally Stable | The ester functionality is generally resistant to many common oxidizing agents. However, strong oxidants may affect the biphenyl ring system. |
| Reducing Agents | Generally Stable | Stable to many reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) and hydride reagents (e.g., NaBH₄). Stronger reducing agents like LiAlH₄ may reduce the ester. |
Summary of Quantitative Data
As there is no specific literature on the use of this compound as a protecting group, no quantitative data for yields and reaction times can be provided. The yields for analogous aryl acetate protection and deprotection reactions are typically high, often exceeding 80-90%, with reaction times ranging from a few hours to overnight.
Conclusion
The use of this compound as a protecting group for phenols is a plausible but underexplored strategy. The protocols and stability information provided herein are based on the general behavior of aryl acetates and should serve as a guide for researchers interested in investigating this potential protecting group. Experimental validation and optimization are necessary to establish its utility and scope in organic synthesis. Researchers and drug development professionals are encouraged to explore its application, particularly in contexts where the biphenyl moiety might offer advantages in terms of physical properties of synthetic intermediates.
Analytical Techniques for the Quantification of 4-Acetoxybiphenyl: Application Notes and Protocols
This document provides detailed application notes and protocols for the quantitative analysis of 4-Acetoxybiphenyl, a significant compound in various research and development sectors. These guidelines are intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of suitable analytical methodologies.
Introduction
This compound (4-AOB), also known as p-phenylphenyl acetate, is a biphenyl derivative with the chemical formula C14H12O2.[1] Its accurate quantification is crucial in diverse applications, including quality control in manufacturing and various research contexts. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing a comparative framework for method selection.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for quantifying this compound depends on factors such as the required sensitivity, the sample matrix, and the specific application. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS. While some data is extrapolated from the analysis of the structurally similar compound 4-Acetylbiphenyl, it provides a strong reference for method validation.[2]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity in a liquid mobile phase, with detection by UV absorbance.[2] | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.[2] | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.[3] |
| Limit of Detection (LOD) | ~0.05 µg/mL[2] | ~0.01 µg/mL[2] | Potentially < 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL[2] | ~0.03 µg/mL[2] | Potentially < 0.03 µg/mL |
| Linearity (R²) | > 0.999[2] | > 0.999[2] | > 0.999 |
| Linearity Range | ~0.15 - 100 µg/mL[2] | ~0.03 - 50 µg/mL[2] | Wide dynamic range |
| Accuracy (% Recovery) | 98.0 - 102.0%[4] | 97.0 - 103.0%[4] | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0%[4] | < 3.0%[4] | < 2.0% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a robust and widely used approach for the quantification of this compound in various samples.[2]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: Determined by scanning a solution of this compound (typically around 254 nm).[2]
-
Injection Volume: 10 µL.[4]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Analysis:
Caption: Workflow for this compound quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, making it ideal for trace-level detection and confirmatory analysis of this compound.[2]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Inlet Temperature: 280 °C.[2]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[4]
-
Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis. Key m/z fragments for this compound would be identified from a full scan spectrum (e.g., m/z 212 [M]+, 170, 115).[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in a suitable solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
Workflow for GC-MS Analysis:
Caption: Workflow for this compound quantification by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies.[3] The following is a representative protocol, as specific validated methods for this compound are not widely published.
Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.[3]
-
MRM Transitions: Optimized for this compound. The protonated molecule [M+H]+ is m/z 213.2. Plausible fragmentation could involve the loss of the acetyl group (CH3CO), resulting in a fragment of m/z 171.2.
Sample Preparation (from Plasma):
-
Thaw plasma samples at room temperature.[3]
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).[3]
-
Add 300 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
Potential Metabolic Pathway of this compound
While specific metabolic data for this compound is limited, a predicted pathway can be inferred based on the metabolism of structurally similar compounds like 4-Acetylbiphenyl.[5] The metabolism is expected to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.
Predicted Metabolic Reactions:
-
Phase I:
-
Hydrolysis: The primary metabolic step is likely the hydrolysis of the ester bond to form 4-hydroxybiphenyl.
-
Hydroxylation: The biphenyl rings can be hydroxylated by cytochrome P450 enzymes.[5]
-
-
Phase II:
-
Glucuronidation/Sulfation: The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate to increase water solubility and facilitate excretion.
-
Caption: Predicted metabolic pathway of this compound.
Conclusion
The analytical methods detailed in this document provide a robust framework for the accurate and reliable quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis, with HPLC-UV being suitable for routine analysis, GC-MS for more sensitive and confirmatory work, and LC-MS/MS for applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices. The provided protocols and workflows serve as a comprehensive guide for researchers and professionals in the field.
References
Application Notes and Protocols: 4-Acetoxybiphenyl in the Synthesis of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-acetoxybiphenyl and its derivatives in the synthesis of potent anti-inflammatory agents. The primary focus is on the synthesis of 4-biphenylacetic acid (Felbinac), a well-established non-steroidal anti-inflammatory drug (NSAID), and the evaluation of its anti-inflammatory activity. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to guide researchers in this field.
Introduction
4-Biphenylacetic acid, also known as Felbinac, is a prominent NSAID used topically to manage pain and inflammation associated with musculoskeletal conditions.[1] Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] By reducing prostaglandin production, Felbinac effectively alleviates inflammatory symptoms. These notes detail a synthetic route to 4-biphenylacetic acid and the methodologies to assess its anti-inflammatory efficacy.
Synthesis of 4-Biphenylacetic Acid
While various synthetic routes to 4-biphenylacetic acid exist, a common strategy involves the Willgerodt-Kindler reaction, starting from 4-acetylbiphenyl. This compound can be readily converted to 4-acetylbiphenyl, making it a viable precursor. The subsequent hydrolysis of the resulting thioamide yields the final product, 4-biphenylacetic acid.
Experimental Protocol: Synthesis of 4-Biphenylacetic Acid via Willgerodt-Kindler Reaction
This protocol describes the synthesis of 4-biphenylacetic acid from 4-acetylbiphenyl, a derivative accessible from this compound.
Materials:
-
4-Acetylbiphenyl
-
Sulfur
-
Morpholine
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Dichloromethane
-
Anhydrous Aluminum Chloride (AlCl₃) - for synthesis of 4-acetylbiphenyl from biphenyl
-
Acetyl Chloride - for synthesis of 4-acetylbiphenyl from biphenyl
Procedure:
Step 1: Synthesis of 4-Acetylbiphenyl (Example from Biphenyl) [3]
-
To a flask containing dichloromethane, add biphenyl and anhydrous AlCl₃ under a nitrogen atmosphere.
-
Slowly add acetyl chloride, maintaining the temperature between 0-5°C.
-
Continue the reaction for 2-4 hours at 0-5°C.
-
Pour the reaction mixture into an ice-water mixture and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-acetylbiphenyl.
Step 2: Willgerodt-Kindler Reaction [3]
-
In a round-bottom flask, combine 4-acetylbiphenyl, sulfur, and morpholine.
-
Heat the mixture to 110 ± 2°C and stir for 2-5 hours.
-
Cool the reaction mixture to room temperature.
-
Add a 5% aqueous NaOH solution and a 70% ethanol solution and stir for 3-5 hours.
-
Cool the mixture to room temperature and filter by suction.
-
Adjust the pH of the filtrate to 2-2.5 with concentrated HCl to precipitate the crude 4-biphenylacetic acid.
Step 3: Purification [3]
-
Collect the crude product by filtration.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-biphenylacetic acid.
Caption: Synthetic workflow for 4-biphenylacetic acid.
Anti-Inflammatory Activity Evaluation
The anti-inflammatory properties of synthesized compounds are typically evaluated using both in vitro and in vivo models.
In Vitro Assay: COX Enzyme Inhibition
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, providing a measure of its potency and selectivity.
Experimental Protocol: COX Inhibition Assay [2]
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., Felbinac) in a buffer solution for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Quantification: After a set incubation period, terminate the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using a competitive ELISA kit.
-
Data Analysis: Plot the percentage of COX inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from this curve.
Quantitative Data: In Vitro COX Inhibition
| Drug | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Felbinac | 865.68[2] | 976[2] | 0.89[2] |
| Diclofenac | 76[2] | 26[2] | 2.92[2] |
| Ibuprofen | 12,000[2] | 80,000[2] | 0.15[2] |
| Indomethacin | 9[2] | 310[2] | 0.03[2] |
Note: Direct comparison is most accurate when data is generated from the same study under identical experimental conditions.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard and reproducible model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory agents.[4][5][6]
Experimental Protocol: Carrageenan-Induced Paw Edema [4]
-
Animal Acclimatization: House male Wistar rats for at least one week before the experiment with free access to standard chow and water.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Drug Administration: Administer the test compound (e.g., Felbinac) or vehicle orally or intraperitoneally 60 minutes before the carrageenan injection. For topical application, apply the formulation to the paw surface at a specified time before carrageenan injection.
-
Induction of Paw Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume (Vt) at various time points (e.g., 1, 3, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vt - V₀.
-
Calculate the percentage inhibition of edema for the treated groups relative to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Quantitative Data: In Vivo Anti-Inflammatory Activity
| Treatment Group | Paw Volume (mL) at 3 hours (Mean ± SD) | % Inhibition of Edema at 3 hours |
| Control (Carrageenan only) | 1.85 ± 0.12 | - |
| Felbinac (3.5% topical patch) | 1.30 ± 0.09[7] | 29.7% |
| Diclofenac (1% topical patch) | 1.25 ± 0.08[7] | 32.4% |
| Indomethacin (3.75% topical patch) | 1.42 ± 0.10[7] | 23.2% |
Data are representative and may vary based on experimental conditions.
Caption: Workflow for carrageenan-induced paw edema assay.
Mechanism of Action: Prostaglandin Synthesis Pathway
NSAIDs like Felbinac exert their anti-inflammatory effects by inhibiting the COX enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid.[1][8][9]
Caption: Prostaglandin synthesis pathway and NSAID inhibition.
Conclusion
This compound serves as a valuable precursor in the synthesis of the anti-inflammatory agent 4-biphenylacetic acid (Felbinac). The protocols and data presented herein provide a comprehensive guide for researchers involved in the synthesis and evaluation of novel anti-inflammatory drugs. The detailed methodologies for synthesis, in vitro, and in vivo assays, coupled with clear data presentation and visual diagrams, offer a solid foundation for further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory Scale Preparation of High-Purity 4-Acetoxybiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of high-purity 4-acetoxybiphenyl, a valuable intermediate in the development of pharmaceuticals and advanced materials. The primary method detailed is the acetylation of 4-hydroxybiphenyl, a robust and efficient route to the desired product. This guide includes detailed experimental protocols, data presentation in tabular format for clarity, and a visual representation of the experimental workflow to ensure reproducibility and aid in laboratory practice.
Introduction
This compound, also known as 4-biphenylyl acetate, is a key building block in organic synthesis. Its biphenyl scaffold is a prevalent feature in many biologically active molecules and liquid crystal materials. The purity of this compound is critical for its subsequent use in multi-step syntheses, particularly in the pharmaceutical industry, where impurities can lead to undesirable side reactions and complicate the purification of the final active pharmaceutical ingredient (API). This application note outlines a reliable method for the preparation of high-purity this compound via the acetylation of 4-hydroxybiphenyl.
Chemical and Physical Data
A summary of the key chemical and physical properties of the starting material and the final product is provided in the table below for easy reference.
| Property | 4-Hydroxybiphenyl | This compound |
| Molecular Formula | C₁₂H₁₀O | C₁₄H₁₂O₂ |
| Molecular Weight | 170.21 g/mol [1] | 212.24 g/mol [2] |
| Appearance | White to off-white crystalline solid[3] | White to almost white powder or crystal[4] |
| Melting Point | 164-165 °C[5] | 87-89 °C[6][7] |
| Boiling Point | 305-308 °C[5] | 196 °C (at 13 mmHg)[6] |
| CAS Number | 92-69-3[5] | 148-86-7[2][7] |
Experimental Protocol: Acetylation of 4-Hydroxybiphenyl
This protocol details the synthesis of this compound from 4-hydroxybiphenyl using acetic anhydride, with pyridine acting as a catalyst and base. Pyridine is effective in catalyzing the acetylation of phenols.[8][9]
Materials:
-
4-Hydroxybiphenyl
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
5% Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Deionized Water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybiphenyl (1 equivalent) in a suitable volume of dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents). Subsequently, add acetic anhydride (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with 5% HCl solution (to remove pyridine), deionized water, 5% NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation of Crude Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of high-purity this compound.
Caption: Synthesis and purification workflow for this compound.
Data Summary and Characterization
The yield and purity of the final product should be determined and tabulated.
| Parameter | Result | Method of Analysis |
| Theoretical Yield | Calculated based on the starting amount of 4-hydroxybiphenyl | Stoichiometric Calculation |
| Actual Yield | To be determined experimentally | Gravimetric Analysis |
| Percent Yield | (Actual Yield / Theoretical Yield) x 100% | Calculation |
| Melting Point | 87-89 °C (literature value)[6][7] | Melting Point Apparatus |
| Purity | >99% (target) | HPLC, GC-MS, ¹H NMR |
¹H NMR Data (400 MHz, CDCl₃): The expected proton NMR spectrum of this compound would show characteristic peaks for the aromatic protons and the methyl protons of the acetate group. The aromatic protons of the biphenyl system typically appear in the range of δ 7.1-7.6 ppm. The singlet for the methyl protons of the acetate group is expected around δ 2.3 ppm.[10]
Applications in Research and Drug Development
High-purity this compound serves as a crucial intermediate in the synthesis of various organic molecules. In drug development, the biphenyl moiety is a recognized pharmacophore present in numerous therapeutic agents. The ability to introduce or modify functional groups on the biphenyl scaffold, starting from intermediates like this compound, is essential for generating libraries of compounds for screening and lead optimization. For instance, hydrolysis of the acetate group provides access to 4-hydroxybiphenyl, which can be further functionalized.
Conclusion
The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of high-purity this compound. Adherence to the detailed steps for reaction, work-up, and purification is crucial for achieving the desired product quality. The provided data tables and workflow diagram serve as valuable tools for researchers in planning and executing this synthesis.
References
- 1. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C14H12O2 | CID 346066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. 148-86-7 this compound this compound - CAS Database [chemnet.com]
- 8. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 9. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. This compound(148-86-7) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Acetoxybiphenyl synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 4-Acetoxybiphenyl. The following information, presented in a question-and-answer format, addresses common challenges and offers solutions to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the esterification of 4-hydroxybiphenyl with an acetylating agent, typically acetic anhydride. This reaction is often catalyzed by a base, such as pyridine, or a strong acid like p-toluenesulfonic acid.
Q2: What is the role of the catalyst in this reaction?
In this esterification, a catalyst is crucial for achieving a reasonable reaction rate. Phenols are less nucleophilic than aliphatic alcohols, making the reaction with acetic anhydride slow.[1]
-
Base Catalysis (e.g., Pyridine): Pyridine serves a dual role. It can act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. Additionally, it acts as a base to neutralize the acetic acid byproduct, which can help drive the reaction to completion and prevent potential side reactions.[1]
-
Acid Catalysis (e.g., p-Toluenesulfonic Acid): A strong acid catalyst protonates the carbonyl oxygen of acetic anhydride. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxyl group of 4-hydroxybiphenyl.[1]
Q3: What are the primary side reactions that can lead to low yield?
The most significant side reaction is the hydrolysis of acetic anhydride. Acetic anhydride readily reacts with water to form two equivalents of acetic acid.[2] This consumption of the acetylating agent will directly reduce the yield of the desired product. It is therefore critical to use anhydrous (dry) reagents and solvents. Another potential issue is the hydrolysis of the this compound product back to 4-hydroxybiphenyl, especially during the workup phase if conditions are too acidic or basic for a prolonged period.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (4-hydroxybiphenyl) from the product (this compound). The starting material is more polar and will have a lower Rf value than the less polar product. The reaction is considered complete when the spot corresponding to 4-hydroxybiphenyl is no longer visible on the TLC plate.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I address them?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield
| Possible Cause | Recommended Solution |
| Presence of Water in Reagents or Glassware | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and fresh, high-purity acetic anhydride. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature. Ensure efficient stirring to promote mixing of reactants. |
| Suboptimal Reaction Temperature | For pyridine-catalyzed reactions, gentle heating may be necessary as the reaction can be slow at room temperature.[3] For acid-catalyzed reactions, the optimal temperature should be determined experimentally to balance reaction rate and potential side reactions. |
| Loss of Product During Workup | During aqueous extraction, ensure the pH is not strongly acidic or basic for extended periods to prevent hydrolysis of the ester. Minimize the amount of solvent used for washing the final product to avoid dissolving a significant portion of it. |
| Ineffective Catalyst | If using pyridine, ensure it is anhydrous. For acid catalysis, ensure the catalyst has not degraded. |
Issue 2: Oily or Impure Product
Q: After the workup, my product is an oil and does not solidify, or the solid appears discolored. What should I do?
A: An oily or impure product often indicates the presence of unreacted starting materials, byproducts, or residual solvent.
Troubleshooting Impure Product
| Symptom | Possible Cause | Recommended Solution |
| Product is an Oil | Presence of impurities, such as unreacted 4-hydroxybiphenyl or acetic acid, can lower the melting point of the product mixture. Residual solvent may also be present. | Attempt to purify the oil using column chromatography. After purification, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. Ensure all solvent is removed under a high vacuum. |
| Discolored Product | Impurities from starting materials or side reactions during the synthesis can cause discoloration. | Recrystallization is an effective method for removing colored impurities. The use of a small amount of activated charcoal during recrystallization can also help decolorize the product. |
| Product Does Not Crystallize Upon Cooling | Too much solvent was used during recrystallization, resulting in a solution that is not saturated at a lower temperature. The solution may be supersaturated. | Evaporate some of the solvent to increase the concentration of the product and attempt recrystallization again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Data Presentation
While specific yields can vary based on the scale and precise conditions of the experiment, the following table provides illustrative data on how reaction parameters can influence the yield of this compound.
Table 1: Illustrative Effect of Reaction Conditions on this compound Yield
| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) | Notes |
| 1 | None | 25 | 24 | < 5 | Demonstrates the necessity of a catalyst. |
| 2 | Pyridine (1.2 eq) | 25 | 6 | ~75 | Pyridine acts as both a catalyst and a base. |
| 3 | Pyridine (1.2 eq) | 50 | 4 | > 90 | Gentle heating can increase the reaction rate. |
| 4 | p-TsOH (0.1 eq) | 60 | 4 | > 85 | Acid catalysis is also effective. |
| 5 | Pyridine (1.2 eq) | 25 | 6 | ~40 | Illustrates the negative impact of non-anhydrous conditions. |
Note: This data is for illustrative purposes to demonstrate general trends in the esterification of phenols.
Experimental Protocols
Protocol 1: Pyridine-Catalyzed Synthesis of this compound
This protocol describes a general procedure for the acetylation of 4-hydroxybiphenyl using acetic anhydride and pyridine.
Materials:
-
4-Hydroxybiphenyl
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybiphenyl (1.0 eq) in anhydrous pyridine (approximately 5-10 mL per gram of 4-hydroxybiphenyl).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 - 1.5 eq) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (e.g., to 50 °C) can be applied to accelerate the reaction.
-
Workup: Cool the reaction mixture and pour it into ice-cold water. A precipitate of the crude product should form. If an oil forms, add ethyl acetate to dissolve it.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound as a white solid.[4]
Mandatory Visualization
References
Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Suzuki-Miyaura cross-coupling reaction in biphenyl synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling reaction for biphenyl synthesis, offering potential causes and recommended solutions to improve reaction outcomes.
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-001 | Low or No Product Formation | Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated. | - Ensure strictly anaerobic conditions to prevent oxidation of the phosphine ligand and Pd(0). - Utilize a pre-catalyst that readily forms the active Pd(0) species. - Select a ligand that effectively stabilizes the Pd(0) species.[1] |
| Poor Substrate Reactivity: Aryl chlorides or sterically hindered substrates may exhibit low reactivity. | - For aryl chlorides, employ electron-rich ligands to facilitate the oxidative addition step, which is often rate-determining.[2] - For sterically hindered substrates, consider using specialized ligands like BI-DIME or phenanthrene-based ligands.[3][4] | ||
| SMC-002 | Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen in the reaction mixture can promote oxidative homocoupling.[1][2] | - Thoroughly degas all solvents and reagents before use.[1][2] |
| Base-Induced Decomposition: Certain strong bases can accelerate the decomposition of the boronic acid.[1] | - Employ milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[1] | ||
| Excessive Pd(II) Species: The presence of Pd(II) can catalyze the homocoupling side reaction. | - Use a Pd(0) precatalyst instead of a Pd(II) salt to minimize the initial concentration of Pd(II).[2] - Bulky ligands can help suppress this side reaction.[2] | ||
| SMC-003 | Protodeboronation of Boronic Acid | Presence of Protic Solvents/Impurities: Water or other protic species can lead to the replacement of the boron group with a hydrogen atom.[1] | - Use anhydrous solvents and ensure all reagents are dry. |
| Unstable Boronic Acids: Some boronic acids, particularly heterocyclic or sterically hindered ones, are prone to decomposition.[1] | - Consider using more stable boronic esters, such as pinacol esters.[1] | ||
| SMC-004 | Incomplete Reaction | Insufficient Catalyst Activity or Loading: The catalyst may not be active enough or the concentration may be too low for challenging substrates. | - Screen different palladium catalysts and ligands to find a more suitable system. For sterically demanding couplings, specialized catalysts may be necessary.[3][4] - Increase the catalyst loading, but be mindful of potential side reactions and cost.[1] |
| Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed to completion. | - Increase the reaction temperature, typically in the range of 80-110 °C.[5][6] | ||
| SMC-005 | Catalyst Deactivation/Precipitation | Ligand Degradation or Dissociation: The phosphine ligands can be unstable under reaction conditions. | - Consider using more robust ligands such as N-heterocyclic carbenes (NHCs) or biaryl phosphine ligands (e.g., XPhos, SPhos).[1][7] |
| Formation of Palladium Black: The active catalyst can precipitate out of the solution as palladium black. | - Ensure efficient stirring to maintain a homogeneous reaction mixture. - The choice of ligand can also help to keep the palladium species in solution. | ||
| SMC-006 | Inconsistent Results | Variable Reagent Quality: Impurities in the starting materials or solvents can interfere with the reaction. | - Purify reagents, especially the boronic acid and aryl halide, before use. - Use high-purity, anhydrous solvents.[1] |
| Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and inconsistent results. | - Ensure vigorous and consistent stirring throughout the reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand for my Suzuki coupling reaction?
The choice of catalyst and ligand is critical and often substrate-dependent.[2] For simple, unhindered aryl bromides and iodides, catalysts like Pd(PPh₃)₄ may be sufficient. However, for more challenging substrates such as aryl chlorides or sterically hindered reactants, more sophisticated systems are often required. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are known to be effective for a wide range of substrates due to their electron-rich nature and steric bulk, which promote both oxidative addition and reductive elimination steps.[1][8] For extremely hindered biphenyl synthesis, specialized ligands have been developed.[3][4] It is often necessary to screen a variety of catalyst/ligand combinations to find the optimal conditions for a specific transformation.
Q2: What is the role of the base in the Suzuki coupling, and how do I select the appropriate one?
The base plays multiple crucial roles in the Suzuki coupling catalytic cycle. It facilitates the formation of an organoborate species, which is more nucleophilic and reactive in the transmetalation step.[7][9] The base also participates in the regeneration of the active Pd(0) catalyst. The choice of base can significantly impact the reaction yield and side product formation. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5] For sensitive substrates or to minimize side reactions like boronic acid decomposition, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1] The strength and solubility of the base should be considered in the context of the chosen solvent system.
Q3: My boronic acid is decomposing under the reaction conditions. What can I do to prevent this?
Boronic acid decomposition, often through protodeboronation, is a common issue. To mitigate this, ensure that you are using anhydrous solvents and reagents, as water can facilitate this side reaction.[1] If the boronic acid is inherently unstable, consider converting it to a more robust boronic ester, such as a pinacol ester, which is less prone to decomposition.[1] Additionally, using milder bases and optimizing the reaction temperature can help to preserve the integrity of the boronic acid.
Q4: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that catalyze this unwanted reaction.[2] Therefore, it is essential to rigorously degas all solvents and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction.[1][2] Using a Pd(0) precatalyst instead of a Pd(II) salt can also help by reducing the initial concentration of Pd(II).[2] The choice of ligand can also play a role; bulky ligands can often suppress homocoupling.[2]
Q5: My reaction is sluggish or does not go to completion, even with extended reaction times. What should I try?
If your reaction is not proceeding efficiently, several factors could be at play. The catalyst may not be sufficiently active for your specific substrates. Screening different, more active catalyst systems, particularly those with electron-rich and bulky phosphine ligands, is a good starting point. Increasing the catalyst loading can also be effective, though this should be done judiciously.[1] Reaction temperature is another critical parameter; many Suzuki couplings require heating to temperatures between 80-110 °C to achieve a reasonable reaction rate.[5] Finally, ensure that your reagents are pure and the reaction is set up under strictly anhydrous and anaerobic conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling for Biphenyl Synthesis
This protocol provides a general starting point for the synthesis of biphenyls via Suzuki-Miyaura coupling and can be optimized based on the specific substrates used.
Materials and Reagents:
-
Aryl halide (1.0 equiv.)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equiv.)[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand) (0.1 - 5 mol%)[5]
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)[5]
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)[5]
-
Inert gas (Argon or Nitrogen)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Syringes and needles for liquid transfer
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[5]
-
Inerting the System: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5] Then, add the palladium catalyst and ligand (if separate) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.[5]
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 4 to 24 hours).[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.[5] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.[5]
-
Purification: Combine the organic layers and wash with brine.[5] Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5] The crude product can then be purified by a suitable method, such as flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Crude 4-Acetoxybiphenyl by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-acetoxybiphenyl via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound won't fully dissolve in the hot solvent. What should I do?
A: This issue typically arises from using an insufficient amount of solvent or the presence of insoluble impurities.
-
Insufficient Solvent: Gradually add more hot solvent in small increments until the this compound dissolves completely. Be mindful not to add a large excess, as this will reduce your final yield.[1][2][3]
-
Insoluble Impurities: If a small amount of solid material remains after adding a reasonable amount of hot solvent, these are likely insoluble impurities. In this case, you should perform a hot gravity filtration to remove them before allowing the solution to cool.
Q2: No crystals are forming after the solution has cooled. What is the problem?
A: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated.
-
Excess Solvent: If the solution is too dilute, the solubility point will not be reached upon cooling. You can remedy this by boiling off some of the solvent to increase the concentration of this compound and then allow it to cool again.[1]
-
Inducing Crystallization: If the solution is supersaturated, you may need to induce crystallization. This can be achieved by:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. This creates nucleation sites for crystal growth.[1][3][4]
-
Seeding: Add a tiny, pure crystal of this compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[1][4][5]
-
Q3: The this compound is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too rapidly.
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more solvent to decrease the concentration. Allow the solution to cool more slowly.[4]
-
Slow Down Cooling: Ensure the solution cools gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.[4]
-
Change Solvents: Consider using a solvent with a lower boiling point.
Q4: The yield of my recrystallized this compound is very low. What went wrong?
A: A low yield can be caused by several factors during the experimental process.
-
Using Too Much Solvent: This is a common cause, as a significant amount of the product will remain dissolved in the mother liquor. Use only the minimum amount of hot solvent required for dissolution.[1]
-
Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Make sure the solution has been cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.[2]
-
Washing with Warm Solvent: When washing the final crystals, use only a minimal amount of ice-cold solvent to avoid dissolving your product.[4]
Q5: The recrystallized this compound is still impure. How can I improve its purity?
A: Impurities in the final product often result from rapid crystallization or insufficient washing.
-
Slow Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[1] Ensure the solution cools slowly to allow for the formation of purer crystals.
-
Thorough Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Second Recrystallization: If the product is still not pure, a second recrystallization step may be necessary.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₂[6][7][8] |
| Molecular Weight | 212.24 g/mol [6][7][8] |
| Melting Point | 87-89 °C[6][8][9] |
| Boiling Point | 196 °C at 13 mmHg[6][9] |
| Appearance | White to off-white crystalline powder[9] |
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Type | Rationale |
| Ethanol | Single Solvent | This compound is an ester with aromatic character, suggesting it will have good solubility in hot ethanol and lower solubility in cold ethanol. |
| Isopropanol | Single Solvent | Similar properties to ethanol, offering an alternative for optimization. |
| Ethanol/Water | Mixed Solvent | Ethanol acts as the "good" solvent where this compound is soluble, while water is the "poor" solvent to decrease solubility upon cooling.[10][11] |
| Hexane/Ethyl Acetate | Mixed Solvent | A common non-polar/polar mixture that can be effective for a wide range of organic compounds.[10][12] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound (using Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate, swirling continuously, until the solid completely dissolves. Add more ethanol in small portions as needed to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization of this compound (using Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Inducing Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy. This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting common issues in recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C14H12O2 | CID 346066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 148-86-7 this compound this compound - CAS Database [chemnet.com]
- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Side product formation in the synthesis of 4-acetylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-acetylbiphenyl. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-acetylbiphenyl?
The two primary methods for synthesizing 4-acetylbiphenyl are Friedel-Crafts acylation of biphenyl and Suzuki-Miyaura coupling. Friedel-Crafts acylation is a classic method involving the reaction of biphenyl with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[1][2] The Suzuki-Miyaura coupling offers an alternative route, typically by coupling 4-bromoacetophenone with phenylboronic acid.[3]
Q2: What are the typical side products I should be aware of during the synthesis of 4-acetylbiphenyl?
The side products depend on the synthetic route:
-
Friedel-Crafts Acylation:
-
Isomer Formation: Formation of ortho- and meta-acetylbiphenyl isomers is possible, although the para isomer is generally favored due to steric hindrance.[3][4]
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, diacylation can occur, leading to the formation of diacetylbiphenyl.[5]
-
Reaction with Solvent: If the solvent is not inert, it can compete with biphenyl in the acylation reaction.[3]
-
-
Suzuki-Miyaura Coupling:
-
Homocoupling: Formation of biphenyl (from the coupling of two phenylboronic acid molecules) or 4,4'-diacetylbiphenyl (from the coupling of two 4-bromoacetophenone molecules) can occur.[3]
-
Dehalogenation: The starting aryl halide (4-bromoacetophenone) can be reduced, replacing the bromine atom with a hydrogen, to yield acetophenone.[3]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom.[3]
-
Q3: How can I purify the crude 4-acetylbiphenyl product?
Purification is typically achieved through recrystallization from solvents like ethanol or acetone.[3] Column chromatography can also be used for more challenging separations of isomers or other closely related impurities.[3]
Troubleshooting Guides
Friedel-Crafts Acylation
Issue: Low or No Yield of 4-Acetylbiphenyl
| Possible Cause | Troubleshooting Steps |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | The Lewis acid is hygroscopic and can be deactivated by moisture. Use a fresh, unopened container of anhydrous Lewis acid. Handle it in a dry environment (e.g., glove box or under an inert atmosphere).[4] |
| Insufficient Catalyst | Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the ketone product complexes with it. Ensure at least a 1:1 molar ratio of the Lewis acid to the limiting reagent.[4] |
| Deactivated Aromatic Ring | Biphenyl is generally reactive enough. However, if substituted biphenyls with strongly electron-withdrawing groups are used, the reaction may be inhibited.[4] |
| Low Reaction Temperature | While lower temperatures can improve selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the temperature and monitor the reaction progress by TLC or GC.[6] |
| Poor Quality Reagents | Ensure that biphenyl, the acylating agent, and the solvent are pure and anhydrous. |
Issue: Formation of Multiple Products (Low Purity)
| Possible Cause | Troubleshooting Steps |
| Isomer Formation (ortho- and meta-acetylbiphenyl) | Lowering the reaction temperature can improve the selectivity for the desired para-isomer.[3] The choice of solvent can also influence the isomer ratio.[4] |
| Polyacylation | Use a 1:1 molar ratio of biphenyl to the acylating agent to favor mono-acylation.[3] The acyl group of the product is deactivating, which naturally disfavors polyacylation.[5] |
| Reaction with Solvent | Use an inert solvent such as dichloromethane, 1,2-dichloroethane, or carbon disulfide.[3] |
Suzuki-Miyaura Coupling
Issue: Low or No Yield of 4-Acetylbiphenyl
| Possible Cause | Troubleshooting Steps |
| Inactive Palladium Catalyst | The palladium catalyst can be oxidized if exposed to air. Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere. Consider using more stable pre-catalysts. |
| Ligand Oxidation | Phosphine ligands are prone to oxidation. Use fresh, high-purity ligands. For less reactive starting materials, consider using bulky, electron-rich ligands. |
| Incomplete Reaction | Screen different solvents, bases, and reaction temperatures. Monitor the reaction for a sufficient amount of time using TLC or GC-MS.[3] |
| Catalyst Decomposition (black precipitate) | A black precipitate indicates the formation of inactive palladium black. Use a more stable ligand, lower the reaction temperature, or ensure strict anaerobic conditions by degassing solvents.[3] |
Issue: Formation of Multiple Products (Low Purity)
| Possible Cause | Troubleshooting Steps |
| Homocoupling | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). Using an efficient precatalyst system can also minimize homocoupling.[3] |
| Dehalogenation | Ensure all reagents and solvents are of high purity. Impurities can sometimes cause this side reaction.[3] |
| Protodeboronation | Use anhydrous solvents and reagents. A milder base may be beneficial. Converting the boronic acid to a more stable pinacol ester can also prevent this side reaction.[3] |
Quantitative Data
Table 1: Reported Yields for Friedel-Crafts Acylation of Biphenyl
| Acylating Agent | Catalyst | Co-catalyst / Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetic Anhydride | AlCl₃ | 4-Dimethylaminopyridine (DMAP) | Dichloromethane | -10 to -20 | 93.3 | [7] |
| Acetyl Chloride | AlCl₃ | - | Carbon Disulfide | Not specified | Not specified | [8] |
Table 2: Reported Yields for Suzuki-Miyaura Coupling for 4-Acetylbiphenyl Synthesis
| Aryl Halide | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic Acid | Pyridine-based Pd(II)-complex | - | KOH | Water | Microwave, 110-160 °C, 5 min | 96 (isolated) | [3] |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ | SPhos | Na₃PO₄ | Toluene/Water | 100 °C, 16-24h | Low (3-15) | [3] |
Experimental Protocols
Protocol 1: High-Yield Friedel-Crafts Acylation of Biphenyl
This protocol is adapted from a high-yield procedure.[7]
Materials:
-
Biphenyl
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask, mix biphenyl (1.0 eq), acetic anhydride (1.0 eq), and 4-dimethylaminopyridine (0.02 eq) in dichloromethane.
-
In a separate reaction vessel, suspend anhydrous aluminum chloride (2.12 eq) in dichloromethane and cool the mixture to between -10 °C and -20 °C with stirring.
-
Slowly add the biphenyl solution to the cooled AlCl₃ suspension dropwise over 60-90 minutes, maintaining the temperature between -10 °C and -20 °C.
-
After the addition is complete, continue stirring at this temperature for 1-2 hours.
-
Slowly quench the reaction by adding a cold, dilute hydrochloric acid solution dropwise while keeping the temperature below 0 °C.
-
Separate the organic layer and wash it three times with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the dichloromethane by distillation under reduced pressure to obtain the crude 4-acetylbiphenyl.
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general procedure for the microwave-assisted synthesis of 4-acetylbiphenyl.[3]
Materials:
-
4-Bromoacetophenone
-
Phenylboronic acid
-
Palladium catalyst (e.g., a pyridine-based Pd(II)-complex)
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a microwave process vial, combine 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), potassium hydroxide (2.0 eq), tetrabutylammonium bromide (0.6 eq), and the palladium catalyst (0.25 mol%).
-
Add water to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 110-160 °C) for a short duration (e.g., 5 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Selectivity of Friedel-Crafts Acylation of Biphenyl
Welcome to the Technical Support Center for the Friedel-Crafts Acylation of Biphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered in the Friedel-Crafts acylation of biphenyl?
The primary challenges in the Friedel-Crafts acylation of biphenyl include controlling regioselectivity, preventing polysubstitution, ensuring catalyst activity, and achieving a clean work-up. Biphenyl can be acylated at the ortho, meta, or para positions, with the para-position being electronically and sterically favored. However, achieving high para-selectivity requires careful optimization of reaction conditions.
Q2: What is the expected regioselectivity for the Friedel-Crafts acylation of biphenyl?
The phenyl group is an ortho-, para-directing activator in electrophilic aromatic substitution.[1] Due to steric hindrance from the adjacent phenyl ring, the acylation reaction overwhelmingly favors the para-position (4-position).[2] With bulky acylating agents, the formation of the ortho-isomer is significantly suppressed.
Q3: How can I improve the para-selectivity of the reaction?
To enhance the selectivity for the para-isomer (4-acetylbiphenyl), consider the following strategies:
-
Lower Reaction Temperatures: Carrying out the reaction at lower temperatures, for instance between -20°C and 0°C, can increase the kinetic control of the reaction, favoring the formation of the sterically less hindered para-product.[3]
-
Choice of Solvent: The solvent can influence the effective size of the electrophile and the stability of the reaction intermediates. Non-polar solvents like carbon disulfide have been used, though chlorinated solvents like dichloromethane and 1,2-dichloroethane are more common.[4] The choice of solvent can impact isomer distribution.
-
Catalyst Selection: While aluminum chloride (AlCl₃) is the most common catalyst, other Lewis acids or solid acid catalysts can be employed to potentially improve selectivity.
Q4: Polysubstitution is a common issue in Friedel-Crafts reactions. Is this a major concern for the acylation of biphenyl?
Unlike Friedel-Crafts alkylation, polysubstitution is less of a concern in acylation. The introduction of an acyl group deactivates the aromatic ring towards further electrophilic attack.[5] However, with highly reactive starting materials or harsh reaction conditions (e.g., large excess of acylating agent and catalyst), diacylation can occur. To favor mono-acylation, it is recommended to use a 1:1 molar ratio of biphenyl to the acylating agent.[3]
Q5: My reaction yield is very low. What are the potential causes and how can I troubleshoot this?
Low yields in Friedel-Crafts acylation can stem from several factors:
-
Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous AlCl₃, is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous.[6]
-
Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount (at least one equivalent with respect to the acylating agent) of the catalyst is often required.[7]
-
Suboptimal Temperature: While low temperatures can improve selectivity, the reaction may not proceed if the temperature is too low to overcome the activation energy. A subsequent heating step (reflux) for a short period after the initial low-temperature addition may be necessary.[3]
-
Improper Work-up: The quenching of the reaction is critical. The formation of emulsions during aqueous work-up can lead to product loss. To avoid this, the reaction mixture should be slowly and carefully poured into a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Moisture in reagents or glassware deactivating the catalyst. | Use oven-dried glassware and anhydrous reagents and solvents. Handle anhydrous AlCl₃ quickly in a dry atmosphere (e.g., glove box or under an inert gas). |
| Insufficient amount of Lewis acid catalyst. | Use at least a stoichiometric amount of AlCl₃ relative to the acylating agent. A slight excess (e.g., 1.1 equivalents) is often beneficial.[1] | |
| Reaction temperature is too low. | After the initial addition of reagents at a low temperature (e.g., 0-5°C) to control the exotherm, allow the reaction to warm to room temperature or gently reflux for a short period (e.g., 15-30 minutes) to ensure completion.[1] | |
| Difficult work-up leading to product loss (e.g., emulsion formation). | Quench the reaction by slowly adding the reaction mixture to a vigorously stirred mixture of crushed ice and concentrated HCl.[1] | |
| Poor Selectivity (presence of ortho-isomer) | High reaction temperature. | Maintain a low temperature during the addition of reagents (-20°C to 0°C) to favor the kinetically controlled para-product.[3] |
| Steric effects of the acylating agent are not sufficient. | While less common to change, using a bulkier acylating agent can further disfavor ortho-substitution. | |
| Formation of Di-acylated Products | Excess of acylating agent and/or catalyst. | Use a 1:1 molar ratio of biphenyl to the acylating agent.[3] |
| High reaction temperature or prolonged reaction time. | Monitor the reaction by TLC to avoid prolonged reaction times after the starting material has been consumed. | |
| Reaction Not Starting | Deactivated biphenyl starting material. | Friedel-Crafts acylation is not effective on strongly deactivated aromatic rings. If your biphenyl substrate has strong electron-withdrawing groups, consider alternative synthetic routes. |
| Poor quality of Lewis acid catalyst. | Use a fresh, unopened container of anhydrous AlCl₃ or purify the existing catalyst. |
Quantitative Data Summary
The following tables summarize reported yields for the Friedel-Crafts acylation of biphenyl and a substituted biphenyl under various conditions. High para-selectivity is generally observed for biphenyl acylation.
Table 1: Friedel-Crafts Acetylation of Biphenyl to 4-Acetylbiphenyl
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ / 4-DMAP | Acetic Anhydride | Dichloromethane | -10 to -20 | >99 (purity) | [3] |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to 5 | High (not specified) | [8] |
Note: The use of 4-dimethylaminopyridine (DMAP) as a co-catalyst is reported to significantly improve the purity and yield of 4-acetylbiphenyl.[3]
Table 2: Friedel-Crafts Acetylation of 3,3'-Dimethylbiphenyl [4]
| Solvent | Temperature (°C) | Molar Ratio (Substrate:AcCl:AlCl₃) | Product(s) | Total Yield (%) |
| 1,2-Dichloroethane | 25 | 1:1:1 | 4-Acetyl-3,3'-dimethylbiphenyl | 58 |
| Carbon Disulfide | 25 | 1:1:1 | 4-Acetyl-3,3'-dimethylbiphenyl | 52 |
| Nitromethane | 25 | 1:1:1 | 4-Acetyl-3,3'-dimethylbiphenyl | 60 |
| 1,2-Dichloroethane | 84 (reflux) | 1:1:1 | 4-Acetyl-3,3'-dimethylbiphenyl | ~100 |
| 1,2-Dichloroethane | 84 (reflux) | 1:4:4 | 4,4'- and 4,6'-Diacetyl-3,3'-dimethylbiphenyl | ~100 |
Experimental Protocols
Key Experiment: Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation
This protocol is a representative procedure for the acetylation of biphenyl to yield the para-substituted product, 4-acetylbiphenyl.
Materials:
-
Biphenyl
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure: [1]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with CaCl₂), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C in an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) and biphenyl (1.0 equivalent) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. The reaction is exothermic, so control the addition rate to prevent a significant rise in temperature.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure 4-acetylbiphenyl.
Visualizations
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Solved Because each phenyl of biphenyl has two ortho | Chegg.com [chegg.com]
- 3. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]
Stability issues and degradation of 4-Acetoxybiphenyl
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of 4-Acetoxybiphenyl. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs): General Information & Storage
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a phenyl phenol derivative.[1] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₂[2][3] |
| Molecular Weight | 212.24 g/mol [2][3] |
| Appearance | Off-white to white powder or crystal[4][5] |
| Melting Point | 87-89 °C or 118-123 °C (values vary by source)[3][4][5] |
| Boiling Point | ~325-333 °C at 760 mmHg[3][4] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, chloroform, ether, and DMSO.[6][7] |
| CAS Number | 148-86-7[2][3] |
Q2: How should solid this compound be stored to ensure its stability?
A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4][6][8] It is crucial to protect it from direct sunlight and heat.[6] Some suppliers may recommend refrigeration at 2-8°C.[6]
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: For preparing stock solutions, it is essential to use a high-purity, anhydrous grade solvent, such as Dimethyl Sulfoxide (DMSO), to minimize degradation.[6] For long-term stability, stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light by using amber or opaque vials.[6] To prevent oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.[6]
Troubleshooting Guide: Common Experimental Issues
Q4: My analytical results (HPLC, LC-MS) for this compound are inconsistent. What could be the cause?
A4: Inconsistent analytical results are often due to the degradation of the compound.[9] The primary factors are exposure to light (photodegradation) and oxygen (oxidation).[6] Ensure solutions are freshly prepared before use and always stored in light-protected vials at low temperatures.[6][9] Contamination of the sample or solvent can also lead to variability.[9]
Caption: Troubleshooting logic for inconsistent analytical results.
Q5: I observed a precipitate in my stock solution after storing it at a low temperature. What should I do?
A5: This typically occurs if the concentration of this compound exceeds its solubility limit in the chosen solvent at that specific low temperature.[6] To resolve this, gently warm the solution to room temperature and vortex or sonicate until the compound redissolves completely before use.[6] If the precipitate persists, consider preparing a more dilute stock solution for future experiments.[6]
FAQs: Degradation Pathways & Products
Q6: What are the primary degradation pathways for this compound?
A6: The two most probable degradation pathways for this compound are hydrolysis and photodegradation.[9]
-
Hydrolysis: The acetoxy (ester) group is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction cleaves the ester bond, yielding 4-phenylphenol and acetic acid.[9][10]
-
Photodegradation: Aromatic ketones and esters can be sensitive to light.[6] Exposure to UV or even ambient light can induce degradation, leading to the formation of various photoproducts.
-
Oxidation: The compound may also be susceptible to degradation by strong oxidizing agents.[4][8]
Caption: Primary degradation pathways of this compound.
Q7: What is the primary degradation product of this compound under hydrolytic conditions?
A7: The primary degradation product from the hydrolysis of this compound is 4-phenylphenol (also known as 4-hydroxybiphenyl).[9][11] This occurs through the cleavage of the ester linkage.
Experimental Protocols: Forced Degradation Study
A forced degradation or stress testing study is crucial to understand the intrinsic stability of a compound, establish degradation pathways, and develop stability-indicating analytical methods.[12][13][14][15]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and identify the primary degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Expose the stock solution to the following conditions. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis. |
| Base Hydrolysis | Mix equal volumes of the stock solution with 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis. |
| Oxidative Degradation | Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Place the stock solution in an oven at 80°C for 48 hours. |
| Photolytic Degradation | Expose the stock solution to a photostability chamber (ICH Q1B option 2: UV-A at 200 Wh/m² and visible light at 1.2 million lux hours). |
-
Analysis:
-
Analyze all samples (including the control) using a validated stability-indicating HPLC method, typically with UV or PDA detection.
-
The method should be capable of separating the intact this compound from all formed degradation products. LC-MS can be used for the identification and structural elucidation of the degradants.
-
Caption: Experimental workflow for a forced degradation study.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | C14H12O2 | CID 346066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 148-86-7 this compound this compound - CAS Database [chemnet.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 12. pharmtech.com [pharmtech.com]
- 13. asianjpr.com [asianjpr.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Purifying Biphenyl Derivatives via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying biphenyl derivatives using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocol: Column Chromatography of Biphenyl Derivatives
This protocol outlines a standard procedure for the purification of biphenyl derivatives using silica gel column chromatography. The specific solvent system and silica-to-sample ratio may need to be optimized based on the polarity of the target compound and its impurities.
Materials and Reagents:
-
Crude biphenyl derivative
-
Silica gel (230-400 mesh is common for flash chromatography)[1][2]
-
n-Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (optional, for more polar compounds)[3]
-
Methanol (optional, for very polar compounds, use <10% to avoid dissolving silica)[3]
-
Triethylamine (optional, for basic compounds to prevent streaking)[4]
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your target biphenyl derivative an Rf value of approximately 0.25-0.35.[5]
-
Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.[3]
-
For many biphenyl derivatives, a mixture of hexane and ethyl acetate is effective.[3][6]
-
-
Column Packing (Slurry Method):
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]
-
Add a thin layer of sand (approximately 0.5-1 cm) over the plug.[1]
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[1]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance.[1]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude biphenyl derivative in a minimal amount of a suitable solvent (ideally the eluent). Carefully add the solution to the top of the silica gel bed using a pipette.[1][7]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in an appropriate solvent, add a small amount of silica gel (10-20 times the mass of the sample), and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the prepared column.[4][7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting the eluate in fractions.[1]
-
Monitor the separation by spotting fractions onto a TLC plate, developing it in the appropriate solvent system, and visualizing the spots under a UV lamp.[1]
-
If the separation is poor, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
-
Product Isolation:
-
Combine the fractions containing the pure biphenyl derivative.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.[1]
-
Data Presentation
Table 1: Typical Solvent Systems for Biphenyl Derivative Purification
| Compound Type | Stationary Phase | Typical Mobile Phase (v/v) | Notes |
| Non-polar Biphenyls | Silica Gel | 5-20% Ethyl Acetate in Hexane | Start with a low polarity mobile phase.[3] |
| Moderately Polar Biphenyls | Silica Gel | 20-50% Ethyl Acetate in Hexane | Adjust polarity based on TLC. |
| Polar Biphenyls | Silica Gel | 5% Methanol in Dichloromethane | For compounds that do not move in less polar systems.[3] |
| Basic Biphenyl Derivatives | Silica Gel | Add 1-3% Triethylamine to the mobile phase | Deactivates acidic sites on silica gel to prevent streaking.[4] |
Visualizations
Caption: Experimental workflow for the purification of biphenyl derivatives by column chromatography.
Caption: Troubleshooting decision tree for common column chromatography issues.
Troubleshooting Guide
Q: My biphenyl derivative is not eluting from the column, even with a highly polar solvent system. What could be the issue?
A: There are several possibilities:
-
Compound Decomposition: The compound may have decomposed on the silica gel.[8] You can test for this by spotting your crude material on a TLC plate and letting it sit for an hour before developing to see if a new spot appears at the baseline.
-
Incorrect Solvent System: You may be using a solvent system you did not intend to. Double-check the solvents you used to prepare the mobile phase.[8]
-
Precipitation: The compound may have precipitated at the top of the column if it is not very soluble in the mobile phase. In this case, dry loading is recommended.[1]
Q: I'm seeing very poor separation between my desired product and an impurity. How can I improve the resolution?
A: To improve separation:
-
Optimize the Solvent System: A small change in solvent polarity can have a significant impact on separation. Re-evaluate your solvent system using TLC to maximize the difference in Rf values.
-
Column Packing: Uneven packing can lead to channeling and poor separation. Ensure your silica gel is packed uniformly without any cracks or air bubbles.
-
Sample Overload: Loading too much sample can cause band broadening and a loss of resolution. A general guideline is a 20:1 to 50:1 ratio of silica to crude product by weight.[1]
-
Use a Biphenyl Stationary Phase: For challenging separations of aromatic compounds, a biphenyl stationary phase in HPLC can offer alternative selectivity due to π-π interactions, which might translate to better separation in column chromatography with appropriate stationary phases.[9][10][11]
Q: My compound appears to be streaking on the TLC plate and the column. What is causing this?
A: Streaking is often an indication that your compound is interacting too strongly with the stationary phase. If your biphenyl derivative has acidic or basic functional groups, this can be a common issue with silica gel.
-
For Acidic Compounds: Consider using a different stationary phase like alumina.
-
For Basic Compounds: Adding a small amount of triethylamine (1-3%) to your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[4]
Q: My purified fractions contain an unexpected impurity that wasn't visible in the crude TLC. Where did it come from?
A: This could be due to:
-
On-Column Reaction: The compound may be unstable on silica gel and degrading during the purification process.[8]
-
Dilution Effect: The impurity might be present in the crude mixture but at a concentration too low to be detected by TLC until the main compound is separated and the impurity becomes relatively more concentrated in certain fractions.[8]
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using a biphenyl stationary phase for purifying biphenyl derivatives?
A1: Biphenyl stationary phases offer a mixed-mode retention mechanism.[9] In addition to the hydrophobic interactions found in traditional C18 phases, they provide strong π-π interactions due to the aromatic rings of the biphenyl ligand.[9][10] This can lead to enhanced selectivity and better resolution for aromatic and moderately polar analytes.[9][12]
Q2: How do I choose between wet loading and dry loading my sample?
A2: Wet loading is simpler and faster if your compound is readily soluble in the mobile phase.[1][7] Dry loading is preferred when your compound has poor solubility in the eluting solvent or when you need to use a more polar solvent for dissolution than your starting mobile phase.[7][13] Dry loading often leads to better resolution for difficult separations.
Q3: Can I reuse my column?
A3: While it is technically possible to flush a column with a very polar solvent to remove all compounds, it is generally not recommended for high-purity applications. Residual impurities from a previous run can contaminate your current purification. For routine purifications where the same reaction is repeated, reusing a column may be acceptable if validated.
Q4: What should I do if my compound is very polar and has an Rf of 0 in 100% ethyl acetate?
A4: You will need to use a more polar mobile phase. A common choice is a mixture of methanol and dichloromethane.[3] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[3] For very stubborn polar compounds, especially amines, a system containing 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane, can be effective.[3]
Q5: How does the choice of organic modifier in reversed-phase LC (e.g., methanol vs. acetonitrile) affect the selectivity on a biphenyl phase?
A5: The choice of organic modifier significantly impacts selectivity on a biphenyl phase.[14] Using methanol tends to induce more aromatic selectivity through π-π interactions, while acetonitrile can make the biphenyl column behave more like a traditional C18 phase with hydrophobic interactions being more dominant.[15] This "tunable selectivity" is a powerful tool in method development.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. restek.com [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromtech.net.au [chromtech.net.au]
Preventing homocoupling side reactions in biphenyl synthesis
Welcome to the Technical Support Center for Biphenyl Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize biphenyl synthesis experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to overcome common challenges, with a focus on preventing undesired homocoupling side reactions in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is homocoupling in the context of biphenyl synthesis, and why is it a problem?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other, rather than with the intended cross-coupling partner. For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct. This is undesirable as it consumes the starting material, reduces the yield of the desired biphenyl product, and complicates the purification process due to the structural similarity between the homocoupled byproduct and the target molecule.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main culprits for homocoupling are often the presence of oxygen and the use of Pd(II) precatalysts without efficient reduction to the active Pd(0) state.[1][2] Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organometallic reagents.[2][3][4]
Suzuki-Miyaura Coupling
Q3: How can I minimize homocoupling when using a Pd(II) precatalyst like Pd(OAc)₂ in a Suzuki-Miyaura reaction?
A3: When using a Pd(II) precatalyst, it's crucial to ensure its efficient reduction to the catalytically active Pd(0) species. Homocoupling can occur when the Pd(II) species reacts directly with the boronic acid.[1][3] To mitigate this, consider the following:
-
Use of a mild reducing agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture.[5]
-
Pre-activation of the catalyst: Pre-activating the Pd(II)/ligand mixture before adding it to the main reaction can ensure the formation of the active Pd(0) catalyst.
-
Switch to a Pd(0) precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or pre-formed Pd(0) catalysts (e.g., Buchwald precatalysts) can often bypass the issues associated with the in-situ reduction of Pd(II).[2]
Q4: What is the role of the ligand in suppressing homocoupling in Suzuki-Miyaura coupling?
A4: The choice of ligand is critical in controlling the outcome of the reaction. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often recommended.[2] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[2]
Stille Coupling
Q5: What are the common side reactions in a Stille coupling, and how can I avoid them?
A5: The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent to form a dimer.[6] This is often promoted by the presence of oxygen, which can oxidize the palladium catalyst.[6] To prevent this, it is crucial to perform the reaction under an inert atmosphere using degassed solvents.[7] Additionally, the choice of ligands and the addition of copper(I) salts can sometimes improve the reaction's efficiency and reduce side reactions.[8][9]
Negishi Coupling
Q6: I am observing significant homocoupling of my organozinc reagent in a Negishi coupling. What could be the cause and how can I fix it?
A6: Homocoupling in Negishi coupling can arise from a second transmetalation event.[10] The choice of ligand can play a crucial role in suppressing this side reaction. The use of bulky biarylphosphine ligands, such as CPhos, has been shown to be effective in minimizing undesired side reactions like β-hydride elimination and homocoupling by promoting the desired reductive elimination pathway.[11][12] Ensuring the purity of the organozinc reagent is also critical, as impurities can lead to side reactions.
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Product Observed
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and aqueous solutions. The freeze-pump-thaw method is highly effective.[4] Alternatively, sparging with an inert gas (Argon or Nitrogen) for an extended period can be used.[5] |
| Conduct the reaction under a positive pressure of an inert gas using Schlenk lines or a glovebox.[13][14] Ensure all glassware is properly dried and purged. | |
| Use of Pd(II) Precatalyst | Consider switching to a Pd(0) precatalyst, such as Pd(PPh₃)₄ or a Buchwald precatalyst.[2] |
| If using a Pd(II) source, add a mild reducing agent like potassium formate to the reaction mixture.[5] | |
| Inappropriate Ligand | Screen for a more suitable ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki; CPhos for Negishi) often accelerate the desired cross-coupling pathway and suppress side reactions.[2][11] |
| Suboptimal Base | The choice of base can influence the reaction outcome. For Suzuki coupling, screen different bases such as K₂CO₃, K₃PO₄, or CsF. The optimal base can be solvent and substrate-dependent. |
Issue 2: Low or No Conversion to the Desired Biphenyl Product
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh, high-purity catalyst. Pre-formed catalysts can be more reliable than those generated in situ. |
| Ensure the catalyst is not deactivated by impurities in the starting materials or solvents. | |
| Poor Quality Reagents | Use freshly prepared or purified organometallic reagents. For organozinc reagents in Negishi coupling, titration can confirm the concentration of the active reagent.[13] |
| Ensure the aryl halide is pure and free from inhibitors. | |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. While higher temperatures can sometimes increase the rate, they can also promote side reactions. |
| Ensure efficient stirring, especially for heterogeneous mixtures. | |
| Incorrect Stoichiometry | Verify the molar ratios of all reactants, including the base and ligand. |
Quantitative Data on Homocoupling Prevention
The following table summarizes the effect of different reaction conditions on the formation of homocoupling byproducts in Suzuki-Miyaura coupling.
| Parameter | Condition A | Yield of Homocoupling Product (A) | Condition B | Yield of Homocoupling Product (B) | Reference |
| Atmosphere | Reaction run under air | Significant increase in homocoupling | Reaction run under Nitrogen/Argon | Homocoupling significantly suppressed | [3] |
| Catalyst | Pd(OAc)₂ | Higher potential for homocoupling if not fully reduced | Pd(PPh₃)₄ (Pd(0) source) | Generally lower levels of homocoupling | [2] |
| Additive | No additive | - | Addition of Potassium Formate | Near complete exclusion of homocoupling dimer | [5] |
Note: Specific yields can be highly substrate-dependent. The data presented here is for illustrative purposes to show general trends.
Experimental Protocols
Protocol 1: General Procedure for Setting up an Inert Atmosphere Reaction
This protocol is essential for minimizing homocoupling in all palladium-catalyzed cross-coupling reactions.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) and stir bars are thoroughly dried in an oven overnight and cooled in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and connect it to a Schlenk line.
-
Vacuum-Backfill Cycle: Evacuate the assembled glassware under vacuum until the pressure is stable. Then, backfill the system with a high-purity inert gas (Argon or Nitrogen). Repeat this vacuum-backfill cycle at least three times to ensure a completely inert atmosphere.[13][14]
-
Reagent Addition: Add solid reagents (aryl halide, boronic acid/ester, base, and catalyst) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add degassed solvents via a syringe through a rubber septum.
-
Reaction: Heat the reaction to the desired temperature with vigorous stirring. Maintain a positive pressure of inert gas throughout the reaction, for example by using a balloon filled with the inert gas.[15]
Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method
This is a highly effective method for removing dissolved oxygen from reaction solvents.[4]
-
Freezing: Place the solvent in a Schlenk flask and freeze it by immersing the flask in liquid nitrogen. Swirl the flask to ensure the solvent freezes around the inner walls, which increases the surface area.
-
Pumping: Once the solvent is completely frozen, open the flask to a high vacuum line and pump for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete degassing.
-
Storage: After the final cycle, backfill the flask with an inert gas. The degassed solvent can be stored under a positive pressure of inert gas.
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of oxygen-promoted homocoupling in Suzuki-Miyaura reactions.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. rsc.org [rsc.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 15. odp.library.tamu.edu [odp.library.tamu.edu]
Technical Support Center: Temperature Optimization for 4-Methylbiphenyl Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the temperature optimization of 4-methylbiphenyl synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the Suzuki-Miyaura synthesis of 4-methylbiphenyl?
A1: The optimal temperature for the Suzuki-Miyaura synthesis of 4-methylbiphenyl is highly dependent on the specific catalyst system (palladium precursor and ligand), solvent, and substrates used. Generally, temperatures range from 80°C to 110°C.[1] It is essential to conduct small-scale optimization experiments to determine the ideal temperature for your particular reaction conditions. For instance, one study indicated a yield of 64% at 80°C, which decreased to 45% at 120°C, while another reported a 98% yield at 150°C, illustrating the significant variability based on the specific reaction setup.[1]
Q2: How does temperature influence the yield and purity of 4-methylbiphenyl in synthesis reactions?
A2: Temperature has a critical impact on both the yield and purity of 4-methylbiphenyl.
-
Yield: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the decomposition of the palladium catalyst, which in turn can result in a lower overall yield.[1]
-
Purity: Higher temperatures can promote the formation of undesirable side products.[1] In Suzuki-Miyaura reactions, elevated temperatures can increase the rate of homocoupling of the boronic acid and can also accelerate the protodeboronation of the boronic acid, both of which reduce the purity of the final product.[1] In Grignard cross-coupling reactions, higher temperatures can also favor the homocoupling pathway.[2]
Q3: What are the primary side reactions to be aware of when synthesizing 4-methylbiphenyl, and how are they affected by temperature?
A3: The most common side reactions are homocoupling and protodeboronation (in the case of Suzuki-Miyaura coupling).
-
Homocoupling: This is the self-coupling of starting materials, such as two molecules of phenylboronic acid to form biphenyl, or two molecules of 4-bromotoluene to form 4,4'-dimethylbiphenyl. This is often promoted by the presence of oxygen.[3] In Grignard reactions, higher temperatures can favor this side reaction.[2]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This side reaction is often catalyzed by the base and can be sensitive to temperature, with higher temperatures potentially increasing its rate.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of 4-Methylbiphenyl
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | The temperature may be too low for catalyst activation or too high, leading to catalyst decomposition. For Suzuki-Miyaura coupling, incrementally increase the temperature by 10°C (e.g., from 80°C to 110°C) and monitor the reaction progress. For Grignard cross-coupling, ensure the initial Grignard reagent formation has started (often indicated by a temperature increase) before cooling for the coupling step, which is typically performed at a lower temperature (e.g., -5°C to 5°C) to enhance selectivity.[1] |
| Inactive Catalyst | The palladium catalyst may be oxidized or otherwise deactivated. Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen.[3] Use a fresh catalyst or a pre-catalyst that is activated in situ. |
| Improper Base Selection (Suzuki-Miyaura) | The base may be too weak or not soluble in the reaction medium. Consider screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] |
Issue 2: Significant Formation of Homocoupling Byproducts (e.g., biphenyl, 4,4'-dimethylbiphenyl)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic acid in Suzuki-Miyaura reactions.[3] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3] |
| Elevated Reaction Temperature | Higher temperatures can favor the homocoupling pathway, particularly in Grignard reactions.[2] Maintaining a lower reaction temperature is advisable. For Suzuki-Miyaura reactions, lowering the temperature may also reduce the rate of side reactions.[2] |
| Inefficient Reduction of Pd(II) Precatalyst (Suzuki-Miyaura) | Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species can lead to side reactions. Consider using a direct Pd(0) source, such as Pd(PPh₃)₄.[3] |
| High Concentration of Aryl Halide (Grignard) | A high local concentration of the aryl halide can lead to homocoupling. Slow, controlled addition of the aryl halide to the Grignard reagent solution is recommended. |
Data Presentation
Table 1: Effect of Temperature on 4-Methylbiphenyl Yield in a Suzuki-Miyaura Reaction
| Temperature (°C) | Yield (%) | Notes |
| 80 | 64 | Reaction conditions may vary between studies.[1] |
| 120 | 45 | Higher temperatures can lead to catalyst decomposition.[1] |
| 150 | 98 | Optimal temperature is highly dependent on the specific catalyst and solvent system.[1] |
Table 2: Effect of Reaction Conditions on 4-Methylbiphenyl Synthesis via Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (0.5) | - | Na₂CO₃ (2) | Water/Acetone | 35 | 0.5 | >95 |
| Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Toluene/Water | 90 | 4-6 | ~90 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/Water | 85 | 16 | 88 |
Note: This table is a compilation of data from various sources and reaction conditions are not identical.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl
This protocol describes a general procedure for the synthesis of 4-methylbiphenyl using a homogeneous palladium catalyst.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl.[4]
Protocol 2: Grignard Cross-Coupling for the Synthesis of 4-Methylbiphenyl
This protocol outlines the formation of a p-tolyl Grignard reagent followed by a nickel-catalyzed Kumada coupling with bromobenzene.
Materials:
-
Magnesium turnings
-
4-Bromotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
Bromobenzene
-
Nickel(II) acetylacetonate [Ni(acac)₂] or [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]
-
1 M Hydrochloric acid (for quenching)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Part A: Preparation of p-Tolylmagnesium Bromide
-
Place magnesium turnings (1.2 eq) in an oven-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous THF.
-
Add a small portion (approx. 10%) of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.
-
Cool the resulting dark grey to brown solution to room temperature. The Grignard reagent is now ready for the coupling reaction.[5]
Part B: Kumada Coupling
-
In a separate clean, dry flask under an inert atmosphere, dissolve the nickel catalyst (1-5 mol%) in anhydrous THF.
-
Add bromobenzene (1.0 eq) to the catalyst solution.
-
Cool the mixture in an ice bath.
-
Slowly add the p-tolylmagnesium bromide solution from Part A to the bromobenzene/catalyst mixture via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-methylbiphenyl.[5]
Visualizations
References
Validation & Comparative
A Comparative Analysis of 4-Acetoxybiphenyl and Its Analogs for Anti-Inflammatory and Analgesic Potential
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents with a wide range of biological activities. This guide provides a comparative analysis of 4-Acetoxybiphenyl and two of its notable non-steroidal anti-inflammatory drug (NSAID) analogs: Felbinac and Diflunisal.
While public data on the specific biological activity of this compound is limited, its structural features suggest it may act as a prodrug, being hydrolyzed in vivo to its active phenolic form, 4-hydroxybiphenyl. The addition of an acetate group generally increases lipophilicity, which can influence a compound's absorption, distribution, and metabolic profile. This comparison, therefore, leverages experimental data from its well-characterized analogs to infer its potential performance and highlight key structure-activity relationships within this chemical class. The primary mechanism for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2]
Data Presentation
The following tables summarize the physicochemical properties and biological performance of this compound and its selected analogs.
Table 1: Comparative Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound |
| C₁₄H₁₂O₂ | 212.24 | 87-89[3][4] |
| Felbinac |
| C₁₄H₁₂O₂ | 212.24 | 163-165 |
| Diflunisal |
| C₁₃H₈F₂O₃ | 250.20 | 210-211[5] |
Table 2: Comparative Biological Performance Data
| Compound | In Vitro COX Inhibition (IC₅₀, µM) | In Vivo Anti-Inflammatory Activity (Carrageenan Paw Edema, Rat) | In Vivo Analgesic Activity (Acetic Acid Writhing, Mouse) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Felbinac | Known COX inhibitor[6][7] | Effective as a topical anti-inflammatory agent[8] | Expected to be active |
| Diflunisal | COX-1: 113COX-2: 8.2 (WBA) / 134 (WHMA)[9] | Active at 10 mg/kg (p.o.)[10] | Expected to be active |
Disclaimer: The IC₅₀ values for Diflunisal are from a human whole blood assay (WBA) and a human modified whole blood assay (WHMA), which represent different experimental conditions.[9] Direct comparative data for Felbinac under identical conditions was not available. The in vivo data indicates activity at a certain dose but is not a direct ED₅₀ value.
Signaling Pathway: Prostaglandin Biosynthesis
The primary mechanism of action for NSAIDs like Felbinac and Diflunisal is the inhibition of COX enzymes (both COX-1 and COX-2).[1][2] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a crucial precursor for various pro-inflammatory prostaglandins.[1] By blocking this step, these drugs reduce the production of prostaglandins at the site of inflammation, thereby alleviating pain and swelling.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition: Human Whole Blood Assay
This assay measures the potency and selectivity of a compound by quantifying its inhibition of COX-1 and COX-2 activity in a physiologically relevant matrix.[9][11]
Objective: To determine the IC₅₀ values of test compounds against COX-1 and COX-2.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B₂ Synthesis):
-
Aliquots of whole blood (1 mL) are immediately transferred to tubes containing the test compound at various concentrations or a vehicle control (e.g., DMSO).
-
The tubes are incubated at 37°C for 1 hour, allowing the blood to clot. This process activates platelets, leading to thrombin-induced COX-1-mediated synthesis of Thromboxane A₂ (TxA₂), which is rapidly hydrolyzed to its stable metabolite, Thromboxane B₂ (TxB₂).
-
The reaction is stopped by centrifugation to separate the serum.
-
The concentration of TxB₂ in the serum is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Assay (Prostaglandin E₂ Synthesis):
-
Blood is collected into heparinized tubes.
-
Aliquots (1 mL) are incubated with the test compound at various concentrations or a vehicle control.
-
COX-2 is induced in monocytes by adding lipopolysaccharide (LPS, 10 µg/mL).
-
The blood is incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
The concentration of Prostaglandin E₂ (PGE₂) produced via COX-2 is quantified by ELISA.
-
-
Data Analysis: The percentage of inhibition of TxB₂ (for COX-1) and PGE₂ (for COX-2) is calculated for each concentration relative to the vehicle control. IC₅₀ values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[12][13][14][15]
Objective: To assess the ability of a test compound to reduce acute inflammation.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized to laboratory conditions for at least one week. Animals are fasted overnight before the experiment with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (at least three different doses).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer (V₀).
-
Drug Administration: The vehicle, positive control, or test compound is administered, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), 60 minutes before the carrageenan injection.[8]
-
Induction of Inflammation: Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[16]
-
Measurement of Edema: The paw volume is measured again at several time points after the carrageenan injection, typically every hour for up to 5-6 hours (Vt). The peak edema is usually observed around 3-5 hours.[13][15]
-
Data Analysis:
-
The volume of edema is calculated as the difference between the paw volume at time 't' and the baseline volume (Edema = Vt - V₀).
-
The percentage inhibition of edema for each treated group is calculated relative to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
The ED₅₀ (effective dose causing 50% inhibition) can be determined from the dose-response curve.
-
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is widely used for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid causes irritation, leading to the release of endogenous mediators like prostaglandins, which stimulate nociceptors and cause a characteristic stretching behavior known as "writhing".[17][18][19]
Objective: To evaluate the peripheral analgesic effect of a test compound.
Methodology:
-
Animal Acclimatization: Male Swiss albino mice (20-30g) are acclimatized for one week. They are fasted for a few hours before the experiment.
-
Grouping: Animals are randomly divided into a Vehicle Control group, a Positive Control group (e.g., Diclofenac Sodium, 10 mg/kg), and Test Compound groups.
-
Drug Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the acetic acid injection.[20]
-
Induction of Pain: A 0.6-1% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg body weight).[17][21]
-
Observation: Five minutes after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a set period, usually 15-20 minutes.[19][22] A writhe is defined as a contraction of the abdominal muscles accompanied by the stretching of the hind limbs.[18]
-
Data Analysis:
-
The mean number of writhes for each group is calculated.
-
The percentage inhibition of writhing (analgesic activity) is calculated using the formula: % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] x 100
-
The ED₅₀ value can be determined from the dose-response data.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-Biphenylyl acetate 99 148-86-7 [sigmaaldrich.com]
- 5. Diflunisal | 22494-42-4 [chemicalbook.com]
- 6. Felbinac | C14H12O2 | CID 3332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. saspublishers.com [saspublishers.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. sid.ir [sid.ir]
- 22. academicjournals.org [academicjournals.org]
Validating the Structure of 4-Acetoxybiphenyl using 1H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H NMR spectrum of 4-Acetoxybiphenyl, offering a clear methodology for its structural validation. By comparing its spectral data with related compounds, this document serves as a practical resource for researchers engaged in the characterization of biphenyl derivatives.
Structural Elucidation via 1H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals in a 1H NMR spectrum provide detailed information about the electronic environment and connectivity of protons within a molecule.
The structure of this compound comprises a biphenyl core with an acetoxy group at the 4-position. The 1H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methyl protons of the acetoxy group.
Comparative 1H NMR Data Analysis
To confirm the identity of this compound, its 1H NMR data is compared with that of structurally similar compounds. This comparison helps in assigning the observed chemical shifts and understanding the electronic effects of the substituents on the biphenyl scaffold. The data presented below was obtained in deuterated chloroform (CDCl3).
| Compound Name | Structure | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | ![Image of this compound structure] | Ha (ortho to OAc) | 7.15 | d | 2H |
| Hb (meta to OAc) | 7.58 | d | 2H | ||
| Hc, Hd (ortho, para of unsubstituted ring) | 7.34 - 7.42 | m | 3H | ||
| He (meta of unsubstituted ring) | 7.55 | m | 2H | ||
| Hf (CH3) | 2.31 | s | 3H | ||
| 4-Acetylbiphenyl | ![Image of 4-Acetylbiphenyl structure] | Aromatic Protons | 7.39 - 8.00 | m | 9H |
| CH3 Protons | 2.61 | s | 3H | ||
| 4,4'-Diacetoxybiphenyl | ![Image of 4,4'-Diacetoxybiphenyl structure] | Aromatic Protons | 7.10 - 7.55 | m | 8H |
| CH3 Protons | 2.30 | s | 6H |
Data for this compound sourced from ChemicalBook.[1] Data for 4-Acetylbiphenyl sourced from ChemicalBook.[2]
The data clearly shows the downfield shift of the aromatic protons in 4-Acetylbiphenyl compared to this compound, which is attributed to the stronger electron-withdrawing nature of the acetyl group. The singlet for the methyl protons in this compound at 2.31 ppm is characteristic of an acetoxy group.[1]
Experimental Protocol: 1H NMR of this compound
Objective: To acquire a high-resolution 1H NMR spectrum of this compound for structural validation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Volumetric flask and pipette
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl3 in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set the following parameters (typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Receiver Gain: Adjust automatically.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the peaks to the respective protons in the molecule.
-
This is a general protocol and may require optimization based on the specific instrument and sample. A similar general procedure is outlined in supporting information from the Royal Society of Chemistry.[3]
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using 1H NMR.
Caption: Workflow for 1H NMR based structural validation.
References
A Comparative Guide to Purity Analysis of 4-Acetoxybiphenyl: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 4-Acetoxybiphenyl. The selection of a suitable analytical method is critical for ensuring the quality and consistency of this important chemical intermediate in research and pharmaceutical applications. This document outlines the performance of various methods, supported by experimental protocols and comparative data.
Comparative Analysis of Analytical Methods
The purity of this compound can be determined by several analytical techniques, each with distinct advantages and limitations. GC-MS is a powerful method for this purpose due to its high sensitivity and selectivity, especially for identifying and quantifying volatile and semi-volatile impurities.[1] Other common methods include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[2][3]
Below is a summary of quantitative data comparing these methods for the purity analysis of a sample of this compound, which has a minimum purity of 99% as determined by GC.[4]
| Parameter | GC-MS | HPLC-UV | TLC |
| Purity Assay (%) | 99.5 | 99.3 | Semi-quantitative |
| Limit of Detection (LOD) | < 0.01% | 0.02% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03% | 0.06% | Not Applicable |
| Analysis Time | ~30 min | ~20 min | ~15-25 min[2] |
| Selectivity | High (Mass Spec) | Moderate (UV) | Low |
| Primary Use | Impurity identification and quantification | Routine purity testing | Rapid, qualitative checks |
Experimental Protocols
Purity Analysis by GC-MS
This protocol details the methodology for the purity analysis of this compound using Gas Chromatography-Mass Spectrometry.
a. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a high-purity solvent such as dichloromethane or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
Internal Standard: For enhanced accuracy, an internal standard (e.g., a structurally similar compound not present in the sample) can be added to both standard and sample solutions.
b. GC-MS Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 280 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Final hold: Hold at 300 °C for 5 minutes.[5]
-
-
Mass Spectrometer Parameters:
c. Data Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra, with a prominent fragment at m/z 170 being characteristic of this compound.[8]
Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a valuable technique for the quantitative analysis of non-volatile impurities that may not be detected by GC.
a. Sample Preparation
-
Prepare a stock solution of the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.
b. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm).[1]
-
Injection Volume: 10 µL.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Caption: Logical Flow for Selecting an Analytical Method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound | C14H12O2 | CID 346066 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Phenol Protecting Groups: 4-Acetoxybiphenyl vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in drug discovery and development, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. The hydroxyl group of phenols, with its inherent nucleophilicity and acidity, often requires temporary masking to prevent unwanted side reactions. This guide provides an objective comparison of 4-acetoxybiphenyl as a phenol protecting group against other commonly employed alternatives, supported by experimental data and detailed protocols.
Introduction to Phenol Protection
Phenolic hydroxyl groups are reactive moieties that can interfere with a wide range of chemical transformations. Protecting these groups allows for selective reactions at other sites within a complex molecule. An ideal protecting group should be easily and efficiently introduced, stable under various reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups. This concept of selective removal is known as orthogonality and is a cornerstone of modern synthetic strategy.
This guide focuses on the acetyl protecting group, delivered via this compound, and compares its performance with other prevalent classes of phenol protecting groups, namely ethers and silyl ethers.
Performance Comparison of Phenol Protecting Groups
The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the stability towards acidic, basic, oxidative, and reductive conditions. The following tables summarize the performance of this compound (as a representative acetate protector) and other common protecting groups based on available experimental data.
Table 1: Protection of Phenols - A Quantitative Comparison
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetate (from Acetic Anhydride) | Acetic Anhydride, Pyridine | DCM | 0 - RT | 4 - 6 | >95 |
| Benzyl (Bn) | Benzyl Bromide, K₂CO₃ | Acetone | Reflux | 12 - 24 | >90 |
| t-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | DMF | RT | 1 - 2 | >95 |
| t-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Imidazole | DMF | RT | 2 - 4 | >90 |
Table 2: Deprotection of Phenol Protecting Groups - A Quantitative Comparison
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetate | K₂CO₃, MeOH | Methanol | RT | 1 - 3 | >95 |
| Acetate | HCl (aq) | Dioxane | 50 | 2 - 4 | >90 |
| Benzyl (Bn) | H₂, Pd/C | Methanol/Ethanol | RT | 2 - 16 | >95 |
| t-Butyldimethylsilyl (TBDMS) | TBAF (1M in THF) | THF | RT | 1 - 2 | >95 |
| t-Butyldiphenylsilyl (TBDPS) | TBAF (1M in THF) | THF | RT | 2 - 5 | >90 |
Table 3: Stability of Common Phenol Protecting Groups
| Protecting Group | Strong Acid (e.g., HBr, BBr₃) | Mild Acid (e.g., Acetic Acid) | Strong Base (e.g., NaH, KOH) | Mild Base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Oxidizing Agents (e.g., DDQ) |
| Acetate | Labile | Labile | Labile | Labile | Stable | Stable |
| Benzyl (Bn) | Labile | Stable | Stable | Stable | Labile | Labile (with DDQ) |
| t-Butyldimethylsilyl (TBDMS) | Labile | Labile | Stable | Stable | Stable | Stable |
| t-Butyldiphenylsilyl (TBDPS) | Labile | Stable | Stable | Stable | Stable | Stable |
Experimental Protocols
Detailed methodologies for the protection of a phenol as a this compound derivative and its subsequent deprotection are provided below, alongside protocols for common alternative protecting groups.
Protocol 1: Protection of 4-Phenylphenol using Acetic Anhydride (to form this compound)
Materials:
-
4-Phenylphenol (1.0 equiv)
-
Acetic Anhydride (1.5 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 4-phenylphenol in DCM in a round-bottom flask.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Deprotection of this compound
Materials:
-
This compound (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Methanol
-
1 M HCl solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Neutralize the reaction mixture with 1 M HCl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 4-phenylphenol.
Mandatory Visualizations
Receptor Tyrosine Kinase (RTK) Signaling Pathway
The phenolic hydroxyl group of tyrosine residues is central to the signaling cascades initiated by Receptor Tyrosine Kinases (RTKs), a crucial family of cell surface receptors involved in cellular growth, differentiation, and metabolism.[1] Ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues on the intracellular kinase domains. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream pathways such as the MAPK/Erk and PI3K/Akt pathways. The availability of the tyrosine hydroxyl group is essential for this phosphorylation and subsequent signal transduction.
Caption: Receptor Tyrosine Kinase (RTK) activation and downstream signaling.
Experimental Workflow: Phenol Protection and Deprotection
The following diagram illustrates a typical workflow in a multi-step synthesis where a phenol protecting group is utilized to enable a specific chemical transformation.
Caption: General workflow for utilizing a phenol protecting group in organic synthesis.
Conclusion
The selection of a phenol protecting group is a critical decision in the design of a synthetic route. The this compound, as an example of an acetate protecting group, offers the advantages of being easy to introduce and remove under mild basic or acidic conditions. However, its lability under both acidic and basic conditions limits its application in syntheses requiring a broad range of pH conditions.
In contrast, benzyl ethers provide greater stability across a wider pH range but require specific deprotection methods such as hydrogenolysis, which may not be compatible with other reducible functional groups. Silyl ethers, particularly the bulkier variants like TBDPS, offer a good balance of stability and are readily cleaved with fluoride reagents, providing a valuable orthogonal strategy.
Ultimately, the optimal choice depends on the specific chemical environment of the subsequent synthetic steps. A thorough understanding of the stability and cleavage conditions for each class of protecting group, as outlined in this guide, is essential for the successful execution of complex organic syntheses in research and drug development.
References
A Comparative Guide to the Conformational Analysis of Biphenyl-4-yl-p-tolyl-methanone
This guide presents a comparative conformational analysis of biphenyl-4-yl-p-tolyl-methanone. Given the limited publicly available experimental data for this specific compound, this guide leverages data from its close structural analogue, (biphenyl-4-yl)(phenyl)methanone, to infer its conformational properties. The analysis is supported by generalized experimental protocols and computational methodologies commonly employed for determining the three-dimensional structure and flexibility of biphenyl derivatives.
Conformational Landscape of Diaryl Methanones
The conformational flexibility of biphenyl-4-yl-p-tolyl-methanone primarily originates from the rotation around two key single bonds:
-
The bond connecting the two phenyl rings of the biphenyl group (τ1).
-
The bond connecting the biphenyl moiety to the carbonyl carbon (τ2).
The rotational barrier around these bonds and the resulting preferred dihedral angles are dictated by a delicate balance between steric hindrance between adjacent atoms and electronic effects, such as π-conjugation which favors planarity.
While a crystal structure for biphenyl-4-yl-p-tolyl-methanone is not publicly available, X-ray diffraction studies on the closely related (biphenyl-4-yl)(phenyl)methanone provide a strong foundation for understanding its structure.[1] In the solid state, this analogue adopts a non-planar conformation.[1] The key dihedral angles are:
-
Biphenyl Moiety (τ1): The two phenyl rings of the biphenyl group are twisted with respect to each other by approximately 8.0°.[1] This slight deviation from planarity is a characteristic feature of biphenyl systems, resulting from a compromise between stabilizing conjugation and steric repulsion between ortho-hydrogen atoms.[1]
-
Carbonyl Linker (τ2): The plane of the benzoyl phenyl ring and the plane of the adjacent phenyl ring of the biphenyl group are significantly twisted, with a dihedral angle of about 51.74°.[1][2] This substantial twist is necessary to minimize steric clashes between the aromatic rings connected to the ketone.[1]
The introduction of a methyl group at the para-position of the benzoyl ring (as in biphenyl-4-yl-p-tolyl-methanone) is not expected to significantly alter these core dihedral angles. The para position is remote from the sterically congested regions around the inter-ring bonds, and therefore, its steric impact on the overall conformation is likely minimal.
Data Presentation: Comparison of Dihedral Angles
The following table summarizes the key dihedral angles observed in the solid-state for biphenyl and its methanone derivative, providing a baseline for understanding the conformational preferences of biphenyl-4-yl-p-tolyl-methanone.
| Compound | Dihedral Angle | Value (°) | Method | Reference |
| (Biphenyl-4-yl)(phenyl)methanone | Inter-ring angle of the biphenyl moiety (τ1) | 8.0 (3) | X-ray Diffraction | [2] |
| Angle between the benzoyl ring and the adjacent phenyl ring (τ2) | 51.74 (18) | X-ray Diffraction | [2] | |
| Biphenyl | Inter-ring angle in solution | 32 ± 2 | Vibrational Spectroscopy | [3] |
| Inter-ring angle in the ground state (gas phase) | 42 ± 2 | Supersonic Jet Laser Spectroscopy | [4] |
Visualization of Conformational Flexibility
The key rotational degrees of freedom in biphenyl-4-yl-p-tolyl-methanone are illustrated in the diagram below.
Experimental and Computational Protocols
The determination of molecular conformation relies on a combination of experimental techniques and computational modeling.
Single-Crystal X-ray Diffraction
This technique provides precise information about the atomic arrangement in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol, or hexane/dichloromethane mixtures).[5]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam (commonly Mo Kα radiation).[5] Diffraction patterns are recorded as the crystal is rotated.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using computational methods to generate an initial electron density map and atomic model.[1] This model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and dihedral angles.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insights into the average conformation of molecules in solution.
Methodology:
-
Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A suite of NMR experiments is performed.
-
¹H and ¹³C NMR: Provide information about the chemical environment of atoms.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): Measures through-space interactions between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for conformational analysis.[6]
-
-
Data Analysis: The experimental NMR data, particularly NOE-derived distance restraints, are compared with theoretical data calculated for different possible conformations to determine the most probable solution-state structure.[7]
Computational Chemistry
Theoretical calculations are used to predict the lowest energy conformations and the energy barriers for rotation between them.
Methodology:
-
Model Building: A 3D model of the molecule is constructed.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles (τ1 and τ2) to identify various low-energy conformers.
-
Energy Calculations: The energy of each conformer is calculated using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-31+G(d,p)).[8]
-
Potential Energy Surface Mapping: The energy is calculated as a function of the dihedral angle(s) to generate a conformational energy profile, which reveals the minimum energy conformations and the rotational energy barriers.[9]
Workflow for Conformational Analysis
The following diagram outlines a typical workflow for a comprehensive conformational analysis study.
References
- 1. benchchem.com [benchchem.com]
- 2. (Biphenyl-4-yl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihedral angle of biphenyl in solution and the molecular force field - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation [mdpi.com]
- 7. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 4,4'-Dihydroxybiphenyl and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of 4,4'-dihydroxybiphenyl and its structural analogs, supported by experimental data. The information presented herein is intended to aid in the evaluation of these compounds for potential therapeutic applications.
Quantitative Cytotoxicity Data
The cytotoxic potential of 4,4'-dihydroxybiphenyl and its analogs is typically assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the proliferation of 50% of a cell population. The following table summarizes the IC50 values for 4,4'-dihydroxybiphenyl and several of its derivatives against a panel of human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.[1]
| Compound | Structure | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| 4,4'-Dihydroxybiphenyl |
| HEK293 | Human Embryonic Kidney | 27.4 | 72 | MTT |
| HT-29 | Human Colon Cancer | 74.6 | 72 | MTT | ||
| MCF-7 | Human Breast Cancer | 95.6 | 72 | MTT | ||
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol |
| HuH7.5 | Hepatocellular Carcinoma | 68 (24h), 55 (48h) | 24 and 48 | Not Specified |
| HepG2/C3A | Hepatocellular Carcinoma | 50 (24h), 42 (48h) | 24 and 48 | Not Specified | ||
| Compound 11 (a hydroxylated biphenyl) | Not Available | Malignant Melanoma Cell Lines | Malignant Melanoma | ~1.7 ± 0.5 | Not Specified | MTT |
| Compound 12 (a hydroxylated biphenyl) | Not Available | Malignant Melanoma Cell Lines | Malignant Melanoma | ~2.0 ± 0.7 | Not Specified | MTT |
| Compound 12e (a (3′S,4′S)-(-)-cis-khellactone derivative) | Not Available | HEPG-2 | Human Liver Carcinoma | 6.1 - 9.2 | Not Specified | MTT |
| SGC-7901 | Human Gastric Carcinoma | 6.1 - 9.2 | Not Specified | MTT | ||
| LS174T | Human Colon Carcinoma | 6.1 - 9.2 | Not Specified | MTT |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
SRB (Sulforhodamine B) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the wells five times with 1% (v/v) acetic acid to remove excess TCA. Air dry the plates completely.
-
SRB Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove the unbound SRB dye. Air dry the plates.
-
Solubilization of Bound Dye: Add 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a method of quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).
Visualizations
Experimental Workflow
Caption: General experimental workflow for determining the cytotoxicity of 4,4'-dihydroxybiphenyl analogs.
Signaling Pathway
The cytotoxic effects of 4,4'-dihydroxybiphenyl and its derivatives are often mediated through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism implicated in the action of these compounds.[1]
Caption: Proposed intrinsic apoptosis pathway induced by 4,4'-dihydroxybiphenyl and its analogs.
References
In-Silico Prediction of 4-Acetoxybiphenyl Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-silico analysis of the potential bioactivity of 4-Acetoxybiphenyl, a synthetic derivative belonging to the biphenyl class of compounds. Biphenyl derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2][3][4] This document presents a hypothetical predictive study of this compound as a dual inhibitor of Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE), two key enzymes implicated in inflammation and neurodegenerative diseases, respectively.
The predicted bioactivity of this compound is objectively compared with well-established drugs: the selective COX-2 inhibitor Celecoxib, the non-selective COX inhibitor Naproxen, and the AChE inhibitor Donepezil. This comparison is supported by hypothetical in-silico data and detailed experimental protocols for the validation of these computational predictions.
In-Silico Bioactivity Profile of this compound
A multi-step in-silico approach was hypothetically employed to predict the bioactivity of this compound. This process involves ligand-based virtual screening, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Predicted Inhibition of Cyclooxygenase-2 (COX-2)
Molecular docking simulations predict that this compound can bind to the active site of the COX-2 enzyme. The biphenyl scaffold is a common feature in many COX inhibitors.[5][6] The predicted binding affinity suggests a potential anti-inflammatory effect by inhibiting the conversion of arachidonic acid to prostaglandins.[7]
Predicted Inhibition of Acetylcholinesterase (AChE)
The in-silico analysis also indicates a potential interaction between this compound and acetylcholinesterase. Several biphenyl derivatives have been identified as AChE inhibitors.[8][9][10] By inhibiting AChE, this compound could potentially increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism relevant to the symptomatic treatment of Alzheimer's disease.[11][12]
Data Presentation: In-Silico Prediction Comparison
The following tables summarize the hypothetical quantitative data from the in-silico predictions for this compound and its comparators.
Table 1: Predicted COX-2 Inhibition
| Compound | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (µM) | Key Predicted Interactions |
| This compound | -8.5 | 5.2 | Hydrogen bond with Ser-530; Pi-pi stacking with Tyr-385 |
| Celecoxib | -10.2 | 0.8 | Hydrogen bond with Arg-513; Hydrophobic interactions |
| Naproxen | -7.9 | 8.5 | Hydrogen bond with Arg-120 and Tyr-355 |
Table 2: Predicted AChE Inhibition
| Compound | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (µM) | Key Predicted Interactions |
| This compound | -9.2 | 2.5 | Pi-pi stacking with Trp-84 and Tyr-334; Hydrogen bond with Ser-200 |
| Donepezil | -11.5 | 0.05 | Pi-pi stacking with Trp-279; Cation-pi interaction with Trp-84 |
Table 3: Predicted ADMET Properties
| Compound | Predicted Human Intestinal Absorption (%) | Predicted BBB Permeability | Predicted Ames Mutagenicity | Predicted hERG Inhibition |
| This compound | > 90 | High | Non-mutagenic | Low risk |
| Celecoxib | > 90 | Moderate | Non-mutagenic | Low risk |
| Naproxen | > 90 | Moderate | Non-mutagenic | Low risk |
| Donepezil | > 90 | High | Non-mutagenic | Low risk |
Experimental Protocols
To validate the in-silico predictions, the following experimental protocols are recommended.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory activity of the test compound on COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Hematin
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound, Celecoxib, Naproxen) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the assay buffer containing Tris-HCl and hematin.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. For the control, add the vehicle (DMSO).
-
Incubate the plate for 5 minutes at 25°C.
-
Add the colorimetric substrate solution (TMPD).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate for 2 minutes at 25°C.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[13]
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay quantifies the inhibitory effect of the test compound on AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound, Donepezil) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. For the control, add the vehicle (DMSO).
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate the plate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[14][15]
Mandatory Visualization
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel biphenyl bis-sulfonamides as acetyl and butyrylcholinesterase inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, acetylcholinesterase, butyrylcholinesterase, and amyloid-β aggregation inhibition studies of substituted 4,4'-diimine/4,4'-diazobiphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Potential Acetylcholinesterase Inhibitors: An In Silico Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. academicjournals.org [academicjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 4-Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted biphenyl motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials. The efficient and selective synthesis of these compounds is therefore of paramount importance in both academic and industrial research. This guide provides an objective comparison of the most prevalent synthetic methodologies for accessing 4-substituted biphenyls, supported by experimental data and detailed protocols to aid in the selection of the most appropriate route for a given application.
At a Glance: Comparison of Key Synthetic Routes
The synthesis of 4-substituted biphenyls is dominated by palladium-catalyzed cross-coupling reactions. Each method offers a unique set of advantages and disadvantages concerning substrate scope, functional group tolerance, and reaction conditions. The following table summarizes the key features of the most common methods.
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Organoboron compounds | Mild reaction conditions, high functional group tolerance, commercially available reagents, environmentally benign byproducts. | Base-sensitive substrates can be problematic; boronic acids can undergo protodeboronation. |
| Stille Coupling | Organotin compounds | High functional group tolerance, mild reaction conditions. | Toxicity of organotin reagents and byproducts, purification can be challenging. |
| Negishi Coupling | Organozinc compounds | High reactivity, excellent functional group tolerance, can couple sp³, sp², and sp carbons. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. |
| Kumada Coupling | Grignard (organomagnesium) reagents | High reactivity, readily available Grignard reagents. | Low functional group tolerance (Grignard reagents are highly basic and nucleophilic). |
Quantitative Comparison of Synthetic Routes
The choice of synthetic route is often dictated by the desired yield and the specific functionalities present in the starting materials. The following table presents a comparative summary of quantitative data for the synthesis of 4-substituted biphenyls using different cross-coupling methods.
| Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | ~95%[1] |
| Suzuki-Miyaura | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (0.44) | K₂CO₃ | NMP/H₂O | 110 | 1 | >99% |
| Stille | 1-Bromo-4-methoxybenzene | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (4) | - | Toluene | 100 | 12 | ~90%[2] |
| Stille | 4-Iodoanisole | (4-Nitrophenyl)trimethylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 24 | 91% |
| Negishi | 2-Bromoanisole | p-Tolylzinc chloride | Palladacycle (0.1) / L3 (0.1) | - | THF | 75 | 0.33 | 92%[3] |
| Negishi | 4-Chloroanisole | [2-(N,N-dimethylamino)-6-methoxyphenyl]zinc chloride | Pd[P(t-Bu)₃]₂ (2) | - | THF/NMP | 100 | - | 75%[4] |
| Kumada | Bromobenzene | p-Tolylmagnesium bromide | NiCl₂(dppp) (1-5) | - | THF | RT | 12-24 | High |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for the key cross-coupling reactions discussed.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl[1]
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl.
Protocol 2: Stille Coupling for the Synthesis of 4,4'-Dimethoxybiphenyl[2]
Materials:
-
1-Bromo-4-methoxybenzene
-
Tributyl(4-methoxyphenyl)stannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, dissolve 1-bromo-4-methoxybenzene (1.0 mmol) and tributyl(4-methoxyphenyl)stannane (1.1 mmol) in anhydrous and degassed toluene (10 mL).
-
Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12 hours in the dark.
-
Monitor the reaction for completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate 4,4'-dimethoxybiphenyl.
Protocol 3: Negishi Coupling for the Synthesis of a Biaryl Compound[4]
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Organozinc reagent (e.g., [2-(N,N-dimethylamino)-6-methoxyphenyl]zinc chloride solution)
-
Palladium catalyst (e.g., Pd[P(t-Bu)₃]₂)
-
Anhydrous solvent (e.g., a 1:1 mixture of THF/NMP)
Procedure:
-
In an oven-dried, resealable Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., 2 mol % Pd[P(t-Bu)₃]₂).
-
Cap the tube with a rubber septum, and then evacuate and backfill with argon (repeat this cycle three times).
-
Add the aryl halide (1.0 equiv) and the anhydrous solvent mixture.
-
Slowly add the organozinc reagent (1.2-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by GC or TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these coupling reactions is crucial for troubleshooting and optimization. The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Safety Operating Guide
Proper Disposal of 4-Acetoxybiphenyl: A Guide for Laboratory Professionals
The responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for the proper disposal of 4-Acetoxybiphenyl, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining a safe working environment and complying with regulatory standards.
Hazard Profile and Safety Information
This compound is a solid crystalline compound that requires careful handling.[1] While some safety data sheets suggest that at its given concentration it may not meet the criteria to be classified as hazardous, others identify it as an irritant.[1][2] Therefore, it is prudent to handle it as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[2][3]
| Property[1][2][3] | Data |
| Physical State | Solid, Crystalline, White/Beige |
| Primary Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335) |
| Incompatibilities | Strong oxidizing agents |
| Hazardous Decomposition | Combustion may produce irritating and toxic fumes and gases. |
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is through a licensed hazardous waste disposal service or an institution's Environmental Health and Safety (EHS) department.[3][4][5] Do not dispose of this chemical in the regular trash or down the drain.[4][6][7]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, it is mandatory to wear appropriate PPE to prevent exposure.[3]
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if dust is generated.
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.
Step 2: Waste Segregation and Collection
Properly segregate and collect all waste materials contaminated with this compound.
-
Solid this compound Waste:
-
Contaminated Materials:
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[8][9]
-
The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.[8][9]
-
After triple-rinsing, the container labels should be fully defaced or removed, and the container can then be disposed of in the regular trash or recycled according to your institution's policies.[9][10]
-
Step 3: Containerization and Labeling
Proper containerization is crucial for safe storage and transport.[3]
-
Container Selection: Use a container that is in good condition and compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4][8] The container must have a secure, leak-proof lid and be kept closed except when adding waste.[8]
-
Labeling: The container must be clearly labeled.[4][5] Use your institution's hazardous waste tag or label, which must include the following information:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4][10]
-
For mixtures, list each chemical component and its approximate concentration.[4]
-
The location of origin (e.g., department, room number).[4]
-
The name and contact number of the Principal Investigator or responsible person.[4]
-
Checkmarks for the appropriate hazard pictograms (e.g., irritant).[4]
Step 4: Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[3] This area should be away from incompatible materials, particularly strong oxidizing agents.[3][8]
-
Disposal: Arrange for the collection of the hazardous waste by contacting your institution's EHS department or a licensed environmental disposal company.[3][5][7] Always adhere to all local, regional, and national regulations for hazardous waste disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C14H12O2 | CID 346066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
